4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUEFQOQGLKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387653 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428479-97-4 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, bearing the CAS number 428479-97-4, is a polysubstituted aromatic aldehyde that serves as a valuable building block in modern medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde, an allyl ether group amenable to further transformations, and a specific substitution pattern on the aromatic ring, makes it an attractive starting point for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in the development of novel therapeutic agents, grounded in established chemical principles and field-proven insights.
While this specific molecule is often an intermediate in larger synthetic campaigns, its strategic importance lies in the functionalities it presents. The aldehyde can be readily converted into a wide range of heterocycles or used in condensation reactions, while the allyl group is a versatile handle for modifications such as Claisen rearrangement, metathesis, or oxidation. The chloro and methoxy substituents modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets and its metabolic stability.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in a research setting. The table below summarizes its key computed and reported properties.
| Property | Value | Source |
| CAS Number | 428479-97-4 | [Internal Database] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [Internal Database] |
| Molecular Weight | 226.65 g/mol | [Internal Database] |
| Appearance | Expected to be a solid | [General Knowledge] |
| Purity | Typically >95% for research use | [Internal Database] |
Note: Experimental physical properties like melting point are not widely published and would need to be determined empirically.
Synthesis of this compound: A Practical Approach
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific case, the readily available 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) is deprotonated to form the corresponding phenoxide, which then reacts with allyl bromide to yield the desired product.
The causality behind this experimental choice is clear: the phenolic proton of 5-chlorovanillin is the most acidic proton in the molecule, allowing for selective deprotonation with a suitable base. The subsequent nucleophilic attack on the primary carbon of allyl bromide is sterically favored and proceeds efficiently.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust, self-validating method for the synthesis of this compound.
Materials:
-
3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) (1.0 equivalent)
-
Allyl bromide (1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMF or acetone to dissolve the starting material (a concentration of 0.2-0.5 M is a good starting point).
-
Begin vigorous stirring to create a fine suspension of the base.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Trustworthiness through Self-Validation: The success of this protocol is validated at several key stages. The complete consumption of the starting phenol, as monitored by TLC, is a primary indicator of reaction completion. The workup procedure, involving washing with water and brine, removes the inorganic salts and residual DMF. Finally, the purification by column chromatography ensures the isolation of the desired product in high purity, which is then confirmed by spectroscopic analysis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for each unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehyde (-CHO) |
| ~7.40 | d, J ≈ 1.5 Hz | 1H | Aromatic C2-H |
| ~7.35 | d, J ≈ 1.5 Hz | 1H | Aromatic C6-H |
| ~6.10-6.00 | m | 1H | Allyl (-O-CH₂-CH =CH₂) |
| ~5.45 | dd, J ≈ 17.2, 1.5 Hz | 1H | Allyl (=CH H, trans) |
| ~5.35 | dd, J ≈ 10.5, 1.5 Hz | 1H | Allyl (=CHH , cis) |
| ~4.70 | dt, J ≈ 5.5, 1.5 Hz | 2H | Allyl (-O-CH ₂-) |
| ~3.95 | s | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will complement the proton data, confirming the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehyde (C HO) |
| ~153.0 | Aromatic C-O (Allyl) |
| ~148.0 | Aromatic C-O (Methoxy) |
| ~135.0 | Aromatic C-CHO |
| ~132.0 | Allyl (-O-CH₂-C H=CH₂) |
| ~125.0 | Aromatic C-Cl |
| ~118.5 | Allyl (=C H₂) |
| ~115.0 | Aromatic C-H |
| ~110.0 | Aromatic C-H |
| ~70.0 | Allyl (-O-C H₂-) |
| ~56.5 | Methoxy (-OC H₃) |
Potential Applications in Drug Discovery
Substituted benzaldehydes are a cornerstone of many drug discovery programs, serving as versatile intermediates for a wide array of therapeutic agents.[5] While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological relevance.
-
Anticancer Agents: The benzaldehyde core is a common feature in compounds designed as inhibitors of various enzymes implicated in cancer, such as aldehyde dehydrogenases (ALDH).[6] The substitution pattern can be fine-tuned to achieve selectivity and potency.
-
Anti-inflammatory Agents: Structurally related benzaldehydes are precursors to potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory cascade.[5] The allyl group offers a potential vector for exploring new interactions within the enzyme's binding site.
-
Antimicrobial Compounds: Derivatives of substituted hydroxybenzaldehydes have demonstrated antimicrobial activity.[5] The lipophilicity and electronic nature of the substituents on the aromatic ring can be modulated to optimize activity against various pathogens.
Caption: Potential derivatization pathways and therapeutic applications.
Conclusion
This compound represents a strategically important, yet underexplored, building block for medicinal chemistry. Its synthesis via the Williamson etherification is straightforward and high-yielding, providing ready access to a scaffold rich in chemical handles for further diversification. While direct biological data is sparse, the known activities of structurally related compounds strongly suggest its potential as a precursor for novel therapeutics in oncology, inflammation, and infectious diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile compound in their drug discovery endeavors.
References
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Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
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Hasanah, U., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]
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BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
SpectraBase. (n.d.). This compound oxime. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a valuable substituted benzaldehyde derivative with potential applications as a building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document offers an in-depth exploration of the reaction's retrosynthesis, mechanism, and a step-by-step experimental protocol. Furthermore, it addresses critical aspects of process optimization, troubleshooting, and analytical characterization of the final product, tailored for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The title compound, this compound, incorporates several key functional groups: an aldehyde for subsequent derivatization (e.g., reductive amination, Wittig reactions), a chloro group that influences electronic properties and can serve as a handle for cross-coupling reactions, a methoxy group, and a synthetically versatile allyl ether. The allyl group, in particular, can undergo a wide array of transformations, including isomerization, oxidation, or the Claisen rearrangement to introduce functionality at the ortho position.[1][2]
The most logical and efficient approach to constructing the target molecule is through the nucleophilic substitution of an alkyl halide by a phenoxide ion, a classic transformation known as the Williamson ether synthesis.[3][4] This strategy leverages the readily available precursor, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin), and an appropriate allylating agent.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify feasible starting materials. The key disconnection is at the ether linkage, which points directly to a Williamson ether synthesis strategy.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | 19463-48-0 | 186.59 | 1.0 | 10.0 | 1.87 g |
| Allyl Bromide | 106-95-6 | 120.99 | 1.2 | 12.0 | 1.0 mL (1.45 g) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 25 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | As needed for workup |
| Hexanes | 110-54-3 | 86.18 | - | - | As needed for purif. |
| Deionized Water | 7732-18-5 | 18.02 | - | - | As needed for workup |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | As needed for workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed for drying |
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.87 g, 10.0 mmol). [5]2. Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The use of a mild base like K₂CO₃ is sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Add N,N-Dimethylformamide (DMF, 25 mL). DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively free and reactive. [6] Reaction Execution:
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add allyl bromide (1.0 mL, 12.0 mmol) to the suspension via syringe. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. [7]6. Heat the reaction mixture to 60-70 °C using an oil bath.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting phenol spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.
Workup and Isolation: 8. Once the reaction is complete, allow the flask to cool to room temperature. 9. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. 10. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 11. Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 13. The resulting crude oil or solid can be purified by flash column chromatography on silica gel. 14. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to isolate the pure product. 15. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
Caption: Experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound (MW: 226.66 g/mol ) should be confirmed using standard analytical techniques. [8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), two aromatic singlets, a multiplet for the internal vinyl proton of the allyl group (~6.0 ppm), two doublets for the terminal vinyl protons (~5.3-5.5 ppm), a doublet for the allylic methylene protons (~4.7 ppm), and a singlet for the methoxy protons (~3.9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals will appear for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), carbons of the allyl group, and the methoxy carbon (~56 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic M+2 peak due to the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1690 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and C=C stretch of the allyl group (~1645 cm⁻¹).
Troubleshooting and Process Optimization
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the temperature can be slightly increased. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.
-
Low Yield: Poor yields can result from inefficient stirring or the use of wet solvent/reagents. The workup procedure must be performed carefully to avoid loss of product during extractions.
-
Side Products: While the Sₙ2 reaction is highly favored with a primary halide, ensure the temperature does not exceed 80-90 °C to minimize any potential side reactions. Purification by column chromatography is essential to remove any minor impurities. An alternative solvent like acetone or acetonitrile can also be explored, which may simplify the workup process. [6]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 19463-48-0 [matrix-fine-chemicals.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde starting material
An In-depth Technical Guide to the Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Executive Summary
This compound is a substituted aromatic aldehyde of significant interest to the pharmaceutical and life sciences industries. Its unique combination of functional groups—a reactive aldehyde, a versatile allyl ether, and a decorated aromatic ring—positions it as a valuable intermediate for the synthesis of complex molecular architectures and diverse compound libraries for drug discovery.[1] This guide provides a comprehensive technical overview of a robust synthetic strategy for this compound, starting from the readily available and renewable feedstock, syringaldehyde. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols for its two-step synthesis involving selective chlorination and Williamson ether synthesis, and present the necessary data for product characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically grounded approach to the synthesis of this important building block.
The Strategic Importance of Substituted Benzaldehydes in Drug Discovery
Benzaldehyde and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals.[2] Their utility stems from the versatile reactivity of the aldehyde group, which can participate in a multitude of chemical transformations including reductive amination, oxidation, reduction, and condensation reactions to form complex heterocyclic systems common in medicinal chemistry.[2][3]
The target molecule, this compound, is particularly valuable due to its multifunctional nature:
-
Aldehyde Group : Serves as a primary reactive site for building molecular complexity, enabling the construction of Schiff bases, heterocycles, and other motifs found in bioactive compounds.[1]
-
Allyl Group : Acts as a versatile synthetic handle. It can undergo a wide range of modifications, such as isomerization, oxidation, or metathesis, allowing for extensive exploration of the surrounding chemical space.[1]
-
Polysubstituted Aromatic Ring : The chloro and methoxy substituents modulate the electronic properties of the ring and can play a crucial role in molecular recognition, binding affinity to biological targets, and metabolic stability.[1]
These features make it a promising precursor for developing novel therapeutics, particularly in areas like anti-inflammatory agents and phosphodiesterase 4 (PDE4) inhibitors.[1]
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of this compound begins with a retrosynthetic analysis, which identifies the most practical starting materials and disconnections.
The two key synthetic transformations to consider are the formation of the allyl ether bond and the introduction of the chlorine atom onto the aromatic ring.
-
C-O Ether Bond : Disconnecting the allyl ether via a Williamson ether synthesis retrosynthesis points to the precursor 3-chloro-4-hydroxy-5-methoxybenzaldehyde (commonly known as 5-chlorovanillin) and an allyl halide.[4]
-
C-Cl Bond : Disconnecting the C-Cl bond via electrophilic aromatic substitution points back to a highly activated phenol, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
This analysis leads to a straightforward two-step forward synthesis starting from syringaldehyde, a compound that is not only structurally ideal but also readily available from lignin, a renewable biopolymer.[5][6]
Core Starting Material: Syringaldehyde
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is the ideal starting material for this synthesis. It is a naturally occurring phenolic aldehyde that can be obtained from the oxidation of lignin from angiosperm woods.[5][7] Its commercial availability and renewable origin make it an economical and sustainable choice.[8]
Table 1: Physicochemical Properties of Syringaldehyde
| Property | Value | Reference |
| CAS Number | 134-96-3 | [5] |
| Molecular Formula | C₉H₁₀O₄ | [9] |
| Molecular Weight | 182.17 g/mol | [9] |
| Appearance | Yellowish to white crystalline powder | [9] |
| Melting Point | 110-113 °C | [9] |
| Solubility | Soluble in alcohol | [9] |
Experimental Protocols and Mechanistic Discussion
This section provides detailed, self-validating protocols for the synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Part 4.1: Step 1 — Selective Chlorination of Syringaldehyde
Objective: To synthesize 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) from syringaldehyde.
Causality & Rationale: The selective monochlorination of a highly activated aromatic ring like syringaldehyde presents a significant challenge. The two methoxy groups and the hydroxyl group are strongly activating, ortho-, para-directing groups, making the ring susceptible to over-chlorination or reaction at multiple sites. The key is to choose a chlorinating agent and conditions that favor selective substitution at the C5 position. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of phenols, often providing better regioselectivity compared to chlorine gas.[10] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
-
Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas).
-
Reaction Mixture: To the flask, add syringaldehyde (18.2 g, 0.1 mol) and 100 mL of a suitable inert solvent such as dichloromethane or chloroform. Stir the mixture to achieve dissolution or a fine suspension.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (8.1 mL, 0.1 mol) dissolved in 20 mL of the same solvent.
-
Reaction: Add the sulfuryl chloride solution dropwise to the stirred syringaldehyde mixture over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Slowly pour the reaction mixture into 150 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product, 5-chlorovanillin, can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.[11]
Part 4.2: Step 2 — O-Allylation via Williamson Ether Synthesis
Objective: To synthesize the final product, this compound.
Causality & Rationale: The Williamson ether synthesis is the most reliable and widely used method for preparing asymmetrical ethers from a phenoxide and a primary alkyl halide.[12] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[12][13] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic hydroxyl group of 5-chlorovanillin, forming the nucleophilic phenoxide ion.[14] This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired ether. Acetone or DMF are common solvents for this reaction as they effectively dissolve the reactants and facilitate the SN2 pathway.[15]
Experimental Protocol: Synthesis of this compound
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (18.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of acetone.
-
Reagent Addition: To the stirred suspension, add allyl bromide (10.4 mL, 0.12 mol) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: After cooling to room temperature, filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the resulting residue in 150 mL of ethyl acetate.
-
Purification: Wash the organic solution sequentially with 100 mL of 1M NaOH solution (to remove any unreacted starting material), 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The product can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after the aqueous work-up.
Data and Characterization
Confirming the identity and purity of the intermediate and final product is critical. Standard analytical techniques should be employed. Below is a summary of key data points.
Table 2: Physicochemical Properties of Key Compounds
| Compound | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | This compound |
| CAS Number | 57053-30-2 | 1351480-37-3 (representative) |
| Molecular Formula | C₈H₇ClO₃ | C₁₁H₁₁ClO₃ |
| Molecular Weight | 186.59 g/mol | 226.65 g/mol |
| Appearance | Off-white to light yellow solid | Expected to be a solid or oil |
| Key ¹H NMR Signals | Aldehyde (~9.8 ppm), Aromatic (2H), Hydroxyl (broad), Methoxy (~3.9 ppm) | Aldehyde (~9.8 ppm), Allyl (3H, ~4.6, 5.3, 6.0 ppm), Aromatic (2H), Methoxy (~3.9 ppm) |
(Note: Specific NMR shifts can vary based on solvent and instrumentation. The CAS number for the final product may vary among suppliers.)
Conclusion and Outlook
This guide outlines an efficient and logical two-step synthesis for this compound, a valuable building block for drug discovery. By starting with the renewable resource syringaldehyde, the synthesis aligns with principles of green chemistry. The described protocols for selective chlorination and Williamson ether synthesis are robust and based on well-understood chemical principles. The resulting molecule, with its array of functional handles, is primed for use in the generation of novel compound libraries, enabling the rapid exploration of structure-activity relationships and the development of next-generation therapeutics.[16]
References
- Vertex AI Search. The synthesis outline of syringaldehyde using gallic acid as the starting material.
- Cambridge University Press. Williamson Ether Synthesis.
- Canadian Science Publishing. THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN.
- Unknown Source. Williamson Ether Synthesis.
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4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde safety and handling
This trifunctional nature makes it a strategic starting material for synthesizing novel compounds for screening in drug discovery programs, particularly those targeting inflammatory diseases or acting as hemoglobin modulators. [13]
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A Comprehensive Technical Guide to 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring an aldehyde, an allyl ether, a chloro substituent, and a methoxy group, offers a rich platform for the generation of diverse molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, and potential applications, with a particular focus on its utility in the development of novel therapeutic agents. While direct literature on this specific molecule is emerging, this guide synthesizes information from closely related analogues to provide a comprehensive and practical resource for researchers.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 428479-97-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [1][2] |
| Molecular Weight | 226.65 g/mol | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. The logical starting material for this synthesis is 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Proposed Synthetic Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 4-(allyloxy)-3-chlorobenzaldehyde[5].
Reaction Scheme:
A proposed synthetic route to the target compound.
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde[6]
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in acetone.
-
Addition of Reagents: To this solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of allyl bromide (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the progress by thin-layer chromatography (TLC)[5].
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Filter off the potassium carbonate and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
Chemical Reactivity and Potential Transformations
The unique arrangement of functional groups in this compound makes it a versatile substrate for a variety of chemical transformations, opening avenues for the synthesis of a wide range of derivatives.
Key reactive sites and potential transformations.
-
Aldehyde Functionality : The aldehyde group is a key reactive site. It can readily undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form a diverse array of heterocyclic scaffolds like quinolines, pyrimidines, and benzodiazepines[7]. It can also be a partner in reductive amination reactions to introduce substituted amino groups or be oxidized to a carboxylic acid or reduced to an alcohol.
-
Allyl Group : The allyl group provides a handle for further modifications. A notable transformation is the Claisen rearrangement, where heating the allyl ether, typically in a high-boiling solvent like N,N-dimethylformamide (DMF), leads to the ortho-allylated phenol, 3-allyl-4-hydroxy-5-methoxybenzaldehyde[7][8]. This rearrangement is a powerful tool for introducing a carbon substituent adjacent to the phenolic oxygen.
-
Aromatic Ring : The electron-rich aromatic ring, activated by the methoxy and allyloxy groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups, although the positions of substitution will be directed by the existing substituents.
Applications in Drug Discovery and Development
Substituted benzaldehydes are crucial intermediates in the pharmaceutical industry, serving as foundational scaffolds for a multitude of therapeutic agents[9]. Based on the applications of structurally related compounds, this compound is a promising precursor for several classes of bioactive molecules.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents : The core structure is related to intermediates used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD)[9].
-
Antimicrobial Compounds : Derivatives of hydroxy- and methoxy-substituted benzaldehydes have demonstrated antimicrobial activity[9][10]. The unique substitution pattern of the target molecule could be explored for the development of new anti-infective agents.
-
Modulators of Hemoglobin : Substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, with potential applications in treating sickle cell disease by improving oxygen transport[9].
The diverse functionalities of this compound allow for the creation of compound libraries for high-throughput screening in drug discovery programs[7]. The methoxy and chloro groups can also play a role in modulating the pharmacokinetic properties of the resulting molecules, such as metabolic stability and receptor binding[9].
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. While direct research on this molecule is still developing, its structural similarity to well-studied substituted benzaldehydes provides a strong foundation for its application in the synthesis of complex and potentially bioactive molecules. This guide offers a comprehensive overview of its synthesis, reactivity, and potential applications, aiming to equip researchers and drug development professionals with the necessary knowledge to leverage this promising scaffold in their research endeavors.
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discovery and history of substituted benzaldehydes
An In-Depth Technical Guide to the Discovery and History of Substituted Benzaldehydes
Introduction: The Aromatic Architects
Substituted benzaldehydes are cornerstone aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2][3] Their rich reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, has made them indispensable synthons in organic chemistry.[4] The historical journey of their discovery and synthesis is a compelling narrative of the evolution of organic chemistry itself, from early isolations from natural products to the development of sophisticated and named reactions that form the bedrock of modern synthetic strategy. This technical guide provides an in-depth exploration of this history, offering detailed mechanistic insights and experimental protocols for key reactions that unlocked the potential of these versatile molecules.
The Progenitor: Unveiling Benzaldehyde
The story of substituted benzaldehydes begins with the parent compound. Benzaldehyde (C₆H₅CHO), with its characteristic almond-like scent, was first extracted in 1803 by the French pharmacist Martrès from bitter almonds (Prunus dulcis).[1][5][6][7] Early investigations into this "oil of bitter almonds" were challenging; the compound's propensity to oxidize to benzoic acid thwarted initial isolation attempts.[8]
The pivotal moment arrived in 1832 when Friedrich Wöhler and Justus von Liebig not only successfully synthesized benzaldehyde but also conducted a series of transformations on it.[5][8][9] Through their work on benzaldehyde, benzyl alcohol, and related compounds, they observed that a specific grouping of atoms—C₇H₅O—remained intact throughout the chemical changes.[10][11] They named this stable grouping the "benzoyl radical," a foundational concept that brought order to the burgeoning field of organic chemistry and helped establish the structural theory of organic compounds.[10][12][13] This work marked a shift from simple isolation to systematic synthesis and mechanistic understanding. The first commercially viable synthetic route was later developed by Auguste Cahours in 1863, involving the hydrolysis of benzal chloride.[8]
Nature's Blueprint: The First Substituted Benzaldehydes
Long before general synthetic methods were established, chemists isolated structurally complex benzaldehydes from natural sources, with their structures providing both inspiration and targets for synthesis.
Vanillin: The Essence of Vanilla
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is perhaps the most recognizable substituted benzaldehyde. It was first isolated as a relatively pure substance in 1858 by Nicolas-Theodore Gobley, who painstakingly evaporated vanilla extract and recrystallized the resulting solids from hot water.[14][15][16][17][18]
A monumental leap occurred in 1874 when German scientists Ferdinand Tiemann and Wilhelm Haarmann not only deduced vanillin's chemical structure but also devised its first synthesis from coniferin, a glucoside found in pine bark.[14][15][17][18] This achievement was a landmark in chemical history, demonstrating that a highly sought-after natural flavor could be created in the laboratory. This discovery directly led to the founding of the Haarmann & Reimer company (now part of Symrise), which began the first industrial-scale production of vanillin in Holzminden, Germany.[14][16][18] Shortly after, in 1876, Karl Reimer reported a synthesis of vanillin from guaiacol, a more accessible precursor.[14][18]
Anisaldehyde: A Floral and Anisic Note
p-Anisaldehyde (4-methoxybenzaldehyde) was discovered in 1895 by scientist Auguste Cahours, who generated it through the oxidation of anise oil.[19] It is naturally present in essential oils of star anise and fennel and was quickly adopted by the burgeoning fragrance industry for its sweet, floral, and anisic aroma.[19] Its significance is highlighted by its early use in iconic perfumes, such as Guerlain's "Après l'Ondée" in 1906, demonstrating the immediate impact of these molecules on consumer products.[19]
The Organic Chemist's Toolkit: Dawn of the Great Formylation Reactions
The late 19th and early 20th centuries were a golden age for synthetic methodology. The desire to introduce aldehyde functionalities onto a variety of aromatic rings led to the discovery of several powerful "named reactions." These methods provided general access to substituted benzaldehydes and remain fundamental to organic synthesis education and practice today.
The Reimer-Tiemann Reaction (1876)
Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was a breakthrough for the ortho-formylation of phenols.[20][21][22][23] In their seminal 1876 work, they demonstrated that treating a phenol with chloroform (CHCl₃) in a strong aqueous alkali solution resulted in the formation of a hydroxybenzaldehyde, with a strong preference for substitution at the ortho position.[20][21][22][24]
Causality and Insight: The reaction's high ortho-selectivity is attributed to the coordination between the phenoxide oxygen and the electrophilic intermediate, dichlorocarbene (:CCl₂), which is generated in situ. This directs the electrophile to the adjacent ring position. The reaction proceeds through a dichloromethyl-substituted intermediate, which is then hydrolyzed to the final aldehyde product upon workup.[21][23] While effective, the reaction often suffers from moderate yields (typically 20-60%) and the need for harsh basic conditions.[21]
Diagram: Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann reaction.
Protocol: Synthesis of Salicylaldehyde from Phenol (Reimer-Tiemann)
-
A solution of sodium hydroxide is prepared in water in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Phenol is dissolved in the aqueous alkali, forming sodium phenoxide. The solution is heated.
-
Chloroform is added dropwise to the heated solution with vigorous stirring. The reaction is exothermic and the mixture typically turns a reddish-violet color.[25]
-
The mixture is refluxed for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is acidified (e.g., with sulfuric acid) to neutralize the excess base and protonate the product.
-
The resulting salicylaldehyde is then isolated from the mixture, typically by steam distillation.[25]
The Gattermann Reaction (ca. 1897-1906)
Developed by German chemist Ludwig Gattermann, this reaction is a powerful method for formylating electron-rich aromatic compounds like phenols, phenolic ethers, and heterocycles.[26][27][28] It is analogous to the Friedel-Crafts acylation.[29][30] The original reaction used a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[29] The reactive electrophile is generated from the protonated HCN-Lewis acid complex.
Causality and Insight: The extreme toxicity of anhydrous HCN was a significant drawback. To circumvent this, a modification developed by Roger Adams became standard practice, where zinc cyanide (Zn(CN)₂) is used in place of HCN.[28][29] The HCN is generated in situ by the reaction of Zn(CN)₂ with HCl, making the procedure significantly safer to handle.[28][29]
A variant, the Gattermann-Koch reaction , uses carbon monoxide (CO) and HCl under high pressure with a copper(I) chloride co-catalyst.[28][29][30] This variant is typically restricted to alkylbenzenes and is not applicable to phenol or aniline substrates.[29]
Diagram: Gattermann Reaction Mechanism (Adams Modification)
Caption: Mechanism of the Gattermann reaction.
Protocol: Synthesis of Mesitaldehyde from Mesitylene (Gattermann)
-
In a flask fitted with a stirrer and a gas inlet tube, anhydrous mesitylene and zinc cyanide are combined with a suitable solvent (e.g., benzene).
-
The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the vigorously stirred suspension.
-
A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise while maintaining the low temperature.
-
Stirring is continued as the mixture warms to room temperature, during which an oily aldimine hydrochloride intermediate separates.[25]
-
After the reaction is complete, the mixture is hydrolyzed by adding ice and water.
-
The product, mesitaldehyde, is then extracted with an organic solvent (e.g., ether), washed, dried, and purified by distillation.
The Vilsmeier-Haack Reaction (1927)
Discovered by Anton Vilsmeier and Albrecht Haack, this reaction formylates electron-rich aromatic and heteroaromatic compounds using a specific formylating agent, the "Vilsmeier reagent".[31][32][33] This reagent, a substituted chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[34][35]
Causality and Insight: The Vilsmeier-Haack reaction offers a significant advantage over the Gattermann and Reimer-Tiemann reactions in that it proceeds under much milder conditions and avoids the use of highly toxic cyanides or high-pressure CO. The Vilsmeier reagent is a relatively mild electrophile, making the reaction highly selective for activated aromatic systems such as anilines, phenols, and heterocycles like indoles and pyrroles.[32][34][35] The reaction is a cornerstone for the synthesis of many heterocyclic aldehydes.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack reaction.
Protocol: Synthesis of 4-(N,N-Dimethylamino)benzaldehyde (Vilsmeier-Haack)
-
In a flask cooled in an ice-salt bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring, forming the Vilsmeier reagent.
-
After the initial addition, N,N-dimethylaniline is added slowly, keeping the temperature low.
-
The reaction mixture is then heated (e.g., in a water bath) for several hours.
-
The mixture is cooled and poured onto crushed ice, followed by slow, careful neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the iminium salt intermediate.
-
The resulting product precipitates and is collected by filtration, washed with water, and can be further purified by recrystallization.
Comparative Analysis and Modern Horizons
The classical formylation methods each offered unique advantages and were suited to different substrates, representing a significant expansion of the synthetic chemist's capabilities.
| Reaction | Discoverers | Year | Typical Substrates | Reagents | Key Features |
| Reimer-Tiemann | K. Reimer, F. Tiemann | 1876 | Phenols, Naphthols | CHCl₃, Strong Base | Strong ortho-selectivity; Harsh conditions; Moderate yields. |
| Gattermann | L. Gattermann | ~1897 | Phenols, Ethers, Heterocycles | HCN (or Zn(CN)₂), HCl, Lewis Acid | Broader scope than Reimer-Tiemann; Milder than Friedel-Crafts. |
| Gattermann-Koch | L. Gattermann, J.A. Koch | 1897 | Alkylbenzenes | CO, HCl, AlCl₃, CuCl | Industrial potential; High pressure required; Not for phenols. |
| Vilsmeier-Haack | A. Vilsmeier, A. Haack | 1927 | Electron-rich Aromatics (Anilines) & Heterocycles | DMF, POCl₃ | Mild conditions; High yields; Excellent for activated systems. |
The historical journey did not end with these reactions. The principles they established laid the groundwork for modern methodologies. Contemporary organic synthesis often employs transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to construct substituted benzaldehydes with even greater precision and functional group tolerance.[36][37][38] These modern methods allow for the construction of highly functionalized aldehydes through procedures like the one-pot reduction/cross-coupling of Weinreb amides, demonstrating a continued drive towards efficiency and elegance in synthesis.[36][37][38][39]
Conclusion
The history of substituted benzaldehydes is a microcosm of the history of organic chemistry itself. It began with curiosity about the natural world, leading to the isolation of compounds like benzaldehyde and vanillin. This was followed by an era of profound ingenuity, where chemists like Wöhler, Liebig, Reimer, Tiemann, Gattermann, and Vilsmeier developed robust synthetic reactions that transformed aromatic chemistry from an observational science into a predictive and creative one. The principles established by their work continue to resonate today, forming the foundation upon which modern, highly sophisticated synthetic strategies are built. The enduring importance of substituted benzaldehydes in pharmaceuticals, materials science, and consumer products is a direct legacy of this rich scientific history.
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Methodological & Application
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde synthesis protocol
An In-Depth Guide to the Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted benzaldehyde intermediate for pharmaceutical research and materials science. The protocol herein is grounded in the principles of the Williamson ether synthesis and has been structured to ensure reproducibility and high yield. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions for all procedures.
Introduction and Significance
This compound is a bespoke chemical building block whose structural motifs—the aldehyde, the allyl ether, and the substituted aromatic ring—offer multiple avenues for further chemical modification. The aldehyde group serves as a crucial handle for forming Schiff bases, heterocycles, or undergoing various condensation reactions. The allyl group can be subjected to a wide array of transformations, including isomerization, oxidation, or metathesis, to introduce further molecular complexity.
The synthesis of this target molecule is achieved through the allylation of the phenolic hydroxyl group of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin). This transformation is a classic example of the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated in situ, attacks an alkyl halide.[3][4]
Synthesis Pathway and Mechanism
The synthetic route involves a one-step conversion of commercially available 5-chlorovanillin to the desired product.
Overall Reaction Scheme
The reaction involves the deprotonation of the hydroxyl group on 5-chlorovanillin by a mild base, typically potassium carbonate, to form a potent nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the target ether.
Caption: Overall synthesis scheme for this compound.
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic synthesis for its reliability.[5]
-
Deprotonation: Anhydrous potassium carbonate acts as a base, abstracting the acidic proton from the phenolic hydroxyl group of 5-chlorovanillin. This step is crucial as it generates the phenoxide anion, a much stronger nucleophile than the parent phenol.
-
SN2 Attack: The newly formed phenoxide anion attacks the methylene carbon of allyl bromide. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. The reaction follows an SN2 pathway, meaning the nucleophilic attack and the departure of the bromide leaving group occur simultaneously.[2]
-
Solvent Choice: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal.[5] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. They also do not participate in the reaction, unlike protic solvents which could protonate the nucleophile.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier Notes |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 19463-48-0 | C₈H₇ClO₃ | 186.59 | Purity >98%[6] |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | Stabilized, >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Anhydrous, ACS grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.87 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Add 40 mL of anhydrous acetone to the flask.
-
Attach a reflux condenser to the flask.
Rationale: Using an excess of the base (1.5 equivalents) ensures complete deprotonation of the starting phenol, driving the reaction to completion.[7] Acetone is an effective solvent that readily dissolves the organic components and is easy to remove during workup.
Step 2: Addition of Allyl Bromide
-
Begin stirring the suspension at room temperature.
-
Add allyl bromide (1.04 mL, 1.45 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring mixture over 5 minutes using a syringe or dropping funnel.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle or oil bath.
Rationale: A slight excess of the alkylating agent, allyl bromide, helps to ensure that all the generated phenoxide reacts.[7] Dropwise addition helps to control any initial exotherm.
Step 3: Reaction and Monitoring
-
Maintain the reaction at a steady reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Eluent: 3:1 Hexane:Ethyl Acetate.
-
Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.
-
Visualization: View under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
The reaction is typically complete within 4-6 hours.
Step 4: Workup Procedure
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (saturated NaCl solution, 1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane).
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety and Hazard Information
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[9]
-
Allyl Bromide: Highly flammable, lachrymatory, and toxic. It is a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[10]
-
Hexane / Ethyl Acetate: Flammable liquids. May cause drowsiness or dizziness.
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to local regulations.
References
-
ResearchGate. (n.d.). Optimization of the chemical parameters for the allylation of vanillin. Retrieved from [Link]
-
MDPI. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Vanillin Derivative as Performing Type I Photoinitiator. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the chemical parameters for the allylation of vanillin. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Angene Chemical. (2021). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-. Retrieved from [Link]
-
NIH. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
-
PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). This compound 95%. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound oxime. Retrieved from [Link]
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Application Note & Protocol: Williamson Ether Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde, a valuable intermediate in the development of novel pharmaceutical compounds and organic materials. The protocol employs the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers guidance on product characterization and troubleshooting. The content is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Scientific Context
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for its reliability and versatility in preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[2][4]
The target molecule, this compound, is a functionalized aromatic aldehyde. The presence of an aldehyde group provides a reactive handle for subsequent transformations such as reductive amination, Wittig reactions, or condensation reactions. The allyl ether moiety can undergo a variety of unique chemical transformations, including Claisen rearrangement, oxidation, or metathesis, making this compound a strategic precursor for creating molecular complexity. This protocol details the efficient allylation of the phenolic hydroxyl group of 3-chloro-4-hydroxy-5-methoxybenzaldehyde using allyl bromide.
Reaction Mechanism and Experimental Rationale
The synthesis proceeds via a classic SN2 pathway. A thorough understanding of this mechanism is critical for optimizing reaction conditions and minimizing side reactions.
Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group on 3-chloro-4-hydroxy-5-methoxybenzaldehyde. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide anion without causing unwanted side reactions, such as hydrolysis of the alkyl halide. The resulting phenoxide is a significantly more potent nucleophile than the starting phenol, a prerequisite for an efficient SN2 reaction.[4][5]
Step 2: SN2 Nucleophilic Attack The generated phenoxide anion attacks the electrophilic methylene carbon of allyl bromide in a concerted, backside attack. This displaces the bromide ion, a good leaving group, to form the desired ether linkage.[2]
Causality Behind Experimental Choices:
-
Alkyl Halide: Allyl bromide is an ideal substrate. As a primary halide, it is highly reactive towards SN2 substitution and is sterically unhindered, which minimizes the competing E2 elimination pathway.[2][4][6]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is chosen. These solvents excel at solvating the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates the rate of the SN2 reaction.[7][8]
-
Temperature: Gentle heating (50-60 °C) is typically sufficient to overcome the activation energy barrier without promoting side reactions. Reaction progress should be monitored to determine the optimal time and temperature.
Caption: Figure 1: S-N-2 Mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | 186.59 | 10.0 | 1.0 | 1.87 g |
| Allyl bromide | 120.98 | 12.0 | 1.2 | 1.0 mL (1.45 g) |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 1.5 | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 25 mL |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Safety Precautions
-
Allyl Bromide: Highly flammable, toxic if swallowed, and causes severe skin burns and eye damage.[9][10] It is also a lachrymator. Handle exclusively in a well-ventilated chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[11][12]
-
DMF: Can be harmful if inhaled or absorbed through the skin. It is a potential reproductive hazard. Use in a fume hood and avoid contact.
-
General: Perform all operations in a certified chemical fume hood. Ensure appropriate fire safety equipment is accessible.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.87 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Using a syringe, add allyl bromide (1.0 mL, 12.0 mmol) dropwise to the stirring suspension over 5 minutes. A slight exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.
-
Eluent: 4:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting phenol spot (higher polarity, lower Rf) is no longer visible. The expected reaction time is 2-4 hours.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated NaCl solution (brine, 1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.85 (s, 1H, -CHO), 7.40 (d, J=1.6 Hz, 1H, Ar-H), 7.35 (d, J=1.6 Hz, 1H, Ar-H), 6.10-6.00 (m, 1H, -OCH₂-CH =CH₂), 5.45 (dd, 1H, -CH=CH ₂ cis), 5.35 (dd, 1H, -CH=CH ₂ trans), 4.70 (d, 2H, -OCH ₂-CH=CH₂), 3.95 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~190.5 (CHO), 153.0 (C-OAr), 150.0 (C-OAr), 135.0 (C-Cl), 132.0 (-CH=), 130.0 (C-Ar), 119.0 (=CH₂), 112.0 (C-Ar), 109.0 (C-Ar), 70.0 (-OCH₂-), 56.5 (-OCH₃). |
| FT-IR (ATR, cm⁻¹) | ~2840, 2740 (C-H aldehyde), ~1695 (C=O aldehyde), ~1600, 1580 (C=C aromatic), ~1260 (C-O ether), ~990, 930 (=C-H bend, alkene). |
| Mass Spec. (ESI+) | Expected m/z: 227.05 [M+H]⁺, 249.03 [M+Na]⁺ for C₁₁H₁₁ClO₃. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. K₂CO₃ is wet or of poor quality.3. Impure starting materials. | 1. Increase reaction time or raise temperature slightly (to 70-80 °C).2. Use freshly opened or finely ground and dried K₂CO₃.3. Verify purity of starting phenol and allyl bromide. |
| Low Yield | 1. Inefficient extraction of the product.2. Loss of product during purification.3. Competing elimination (E2) reaction. | 1. Perform an additional extraction of the aqueous layer.2. Use care during column chromatography; do not combine mixed fractions.3. Ensure reaction temperature does not exceed 80 °C. |
| Presence of Side Products | 1. Hydrolysis of allyl bromide due to water in the reaction.2. Claisen rearrangement if overheated. | 1. Use anhydrous solvent and reagents.2. Maintain the recommended reaction temperature; avoid excessive heating. |
| Difficulty in Purification | 1. Product and starting material have similar Rf values.2. Contamination with non-polar impurities. | 1. Adjust the eluent system for column chromatography (e.g., use a shallower gradient or a different solvent system like Toluene/Acetone).2. Pre-wash crude product with hexane to remove non-polar impurities before chromatography. |
References
- Electronic Supplementary Inform
-
Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. MDPI. [Link]
-
ALLYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis Lab Procedure. University of Colorado Boulder. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Allyl bromide GHS Safety Data Sheet. SDFine. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chem-Station International Edition. [Link]
-
Williamson Ether Synthesis Explained. YouTube. [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
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reactions of the aldehyde group in 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
An In-Depth Guide to the Synthetic Utility of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Application Notes and Protocols for Key Aldehyde Transformations
Introduction
This compound is a highly functionalized aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring electron-donating allyloxy and methoxy groups, and an electron-withdrawing chloro group—modulates the reactivity of the aromatic ring and the aldehyde functionality. The aldehyde group, in particular, is a critical reactive handle, enabling a wide array of chemical transformations.
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the principal reactions of the aldehyde group in this specific scaffold. We move beyond simple reaction lists to explain the underlying principles and provide robust, step-by-step protocols for key synthetic operations, including oxidation, reduction, reductive amination, and several powerful carbon-carbon bond-forming reactions. Each protocol is designed as a self-validating system, incorporating purification and characterization guidelines to ensure experimental success.
Physicochemical and Spectroscopic Data of Starting Material
Before proceeding with chemical transformations, it is crucial to confirm the identity and purity of the starting material.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.66 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.84 (s, 1H, -CHO), 7.42 (d, J=1.6 Hz, 1H, Ar-H), 7.35 (d, J=1.6 Hz, 1H, Ar-H), 6.05 (ddt, J=17.2, 10.5, 5.3 Hz, 1H, -OCH₂CH =CH₂), 5.45 (dd, J=17.2, 1.5 Hz, 1H, -OCH₂CH=CH ₂ trans), 5.33 (dd, J=10.5, 1.3 Hz, 1H, -OCH₂CH=CH ₂ cis), 4.65 (dt, J=5.3, 1.5 Hz, 2H, -OCH ₂CH=CH₂), 3.95 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 153.5, 152.1, 134.2, 131.9, 128.0, 122.3, 118.9, 110.1, 70.0, 56.4. |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1580, 1470 (C=C stretch, aromatic), ~1270 (C-O stretch, ether). |
Oxidation to 4-(Allyloxy)-3-chloro-5-methoxybenzoic Acid
Principle of the Reaction: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] For a substrate containing sensitive functional groups like an alkene, it is critical to use mild oxidizing agents to prevent unwanted side reactions, such as the cleavage of the allyl group. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice for this selective transformation.
Experimental Workflow: Pinnick Oxidation
Caption: Workflow for the Pinnick oxidation of the aldehyde.
Protocol:
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 226.66 | 2.27 g | 10.0 mmol |
| Sodium chlorite (NaClO₂) | 90.44 | 1.36 g | 15.0 mmol |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 1.80 g | 15.0 mmol |
| 2-Methyl-2-butene | 70.13 | 5 mL | ~47 mmol |
| tert-Butanol (t-BuOH) | - | 50 mL | - |
| Water (H₂O) | - | 20 mL | - |
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 mmol) in tert-butanol (50 mL). Add 2-methyl-2-butene (5 mL), which acts as a scavenger for the hypochlorite byproduct.
-
Buffer Addition: In a separate beaker, dissolve sodium dihydrogen phosphate (15.0 mmol) in water (20 mL) and add this buffer solution to the reaction flask.
-
Oxidant Addition: Dissolve sodium chlorite (15.0 mmol) in 15 mL of water. Cool the reaction flask to 0 °C in an ice bath and add the sodium chlorite solution dropwise over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Workup: Cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch test paper no longer turns blue.
-
Isolation: Reduce the volume of the solvent in vacuo to remove most of the t-BuOH. Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield 4-(allyloxy)-3-chloro-5-methoxybenzoic acid.
Expected Characterization: The aldehyde proton signal at ~9.8 ppm in the ¹H NMR spectrum will disappear, and a broad singlet corresponding to the carboxylic acid proton will appear downfield (>10 ppm).
Reduction to [4-(Allyloxy)-3-chloro-5-methoxyphenyl]methanol
Principle of the Reaction: The reduction of an aldehyde to a primary alcohol is a key synthetic step.[2] Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a mild and selective reducing agent that reduces aldehydes and ketones but does not affect less reactive functional groups like alkenes or esters under standard conditions.[3][4]
Experimental Workflow: NaBH₄ Reduction
Sources
Application Notes & Protocols: The Aromatic Claisen Rearrangement of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Abstract
This document provides a comprehensive technical guide for the aromatic Claisen rearrangement of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde to synthesize 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde. This[1][1]-sigmatropic rearrangement is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and accessing ortho-allyl phenols, which are valuable intermediates in drug discovery and natural product synthesis. These application notes detail the reaction mechanism, provide validated, step-by-step protocols for both the synthesis of the starting material and its subsequent thermal rearrangement, and outline methods for purification and characterization.
Introduction and Mechanistic Overview
The Claisen rearrangement is a powerful, intramolecular, pericyclic reaction that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2] The reaction proceeds through a concerted, six-membered cyclic transition state, classifying it as a[1][1]-sigmatropic rearrangement.[3][4] This process is thermally driven and highly stereospecific.[5]
For an allyl aryl ether like this compound, the reaction involves the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring.[1] The key steps are:
-
[1][1]-Sigmatropic Shift: Upon heating, the molecule achieves a conformation allowing for a concerted reorganization of six electrons. The C3 of the allyl group forms a new σ-bond with the C2 (ortho) position of the benzene ring, while the original ether C-O σ-bond cleaves.[1][6]
-
Intermediate Formation: This concerted shift produces a non-aromatic cyclohexadienone intermediate.[6]
-
Tautomerization (Rearomatization): The dienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product.[7]
Due to the symmetry of the starting material, with identical chloro and methoxy substituents flanking the allyloxy group, both ortho positions are chemically equivalent. Therefore, the rearrangement is expected to yield a single primary product, 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde.
Experimental Protocols
This section is divided into two main parts: the synthesis of the required starting material via Williamson ether synthesis, and the subsequent thermal Claisen rearrangement.
Protocol 1: Synthesis of this compound
The starting material is prepared from the corresponding phenol via the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and an alkyl halide.[8][9]
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material (approx. 10 mL per gram of phenol).
-
Add finely powdered anhydrous potassium carbonate (1.5 eq.). The K₂CO₃ acts as the base to deprotonate the phenol.
-
To the stirring suspension, add allyl bromide (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 56 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite.
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by flash column chromatography if necessary.
Protocol 2: Thermal Claisen Rearrangement
This protocol employs high temperatures to induce the intramolecular rearrangement. High-boiling, non-polar solvents are ideal for this transformation.[10][11]
Materials:
-
This compound
-
N,N-diethylaniline or N-methyl-2-pyrrolidone (NMP) (high-boiling solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Place the starting ether, this compound (1.0 eq.), into a dry Schlenk flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a minimal amount of N,N-diethylaniline or NMP to dissolve the substrate (approx. 4-5 mL per gram).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture in an oil bath to 190-210 °C. For substrates similar to the one , microwave irradiation at 200 °C for 3 hours has also been shown to be effective.[12][13]
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours). The product phenol will have a lower Rf than the starting ether.
-
Once complete, cool the flask to room temperature.
-
Dilute the dark reaction mixture with dichloromethane.
-
Wash the organic solution with 1 M HCl (3x) to remove the N,N-diethylaniline solvent.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation and Expected Results
Reagent and Reaction Parameters Summary
| Reaction | Reagent | Equivalents | M.W. ( g/mol ) | Purpose | Typical Conditions |
| Ether Synthesis | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 1.0 | 186.59 | Phenol Substrate | Reflux in Acetone |
| Allyl Bromide | 1.2 | 120.98 | Alkylating Agent | 4-6 hours | |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | Base | ||
| Claisen Rearrangement | This compound | 1.0 | 226.65 | Rearrangement Precursor | 190-210 °C, N,N-diethylaniline |
| 3-6 hours |
Expected Product Characterization
The final product is 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde .
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (singlets, ~7.0-7.5 ppm), the phenolic hydroxyl group (a broad singlet, ~5-6 ppm, D₂O exchangeable), the methoxy group (~3.9 ppm), and the allyl group (multiplet at ~5.9 ppm for the internal proton, doublets at ~5.1 ppm for the terminal protons, and a doublet at ~3.4 ppm for the CH₂ group).[14]
-
IR Spectroscopy: Key stretches include a broad O-H band for the phenol (~3300-3500 cm⁻¹), a C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C=C stretches for the aromatic ring and allyl group (~1600 cm⁻¹ and ~1640 cm⁻¹ respectively).[15][16]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated mass of C₁₁H₁₁ClO₃.
Workflow Visualization
The overall experimental process can be visualized as a two-stage synthesis followed by rigorous purification and analysis.
Caption: Overall workflow from starting phenol to final rearranged product.
Troubleshooting and Key Considerations
-
Incomplete Ether Synthesis: If the Williamson ether synthesis stalls, ensure all reagents and the solvent are anhydrous. The K₂CO₃ should be finely powdered to maximize surface area.
-
Low Rearrangement Yield: The Claisen rearrangement is highly temperature-dependent. Ensure the reaction temperature is maintained consistently within the recommended range. Temperatures that are too low will result in slow or incomplete reaction, while excessively high temperatures may lead to decomposition or side reactions.
-
Solvent Choice: The use of high-boiling polar aprotic solvents like NMP or DMF can facilitate the reaction, sometimes at lower temperatures than non-polar solvents like N,N-diethylaniline.[13]
-
Purification: The final product is a phenol and is therefore acidic. During workup, care must be taken not to use a strong base, which would deprotonate the product and pull it into the aqueous layer. Purification via acid-base extraction is a viable alternative to chromatography for separating the phenolic product from any unreacted starting ether.[17][18]
References
-
Stereochemical mechanism of[1][1]-sigmatropic rearrangement and activation models of metal-catalysis. ResearchGate. Available at: [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
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Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. SciSpace. Available at: [Link]
-
Claisen rearrangement. Wikipedia. Available at: [Link]
-
Cope Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Video:[1][1] Sigmatropic Rearrangement of Allyl Vinyl Ethers. JoVE. Available at: [Link]
-
The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. Available at: [Link]
-
Synthetic Methods for Alkyl Aryl Ethers. Methodologies in Ether Synthesis. Available at: [Link] 11.[1][1]-Sigmatropic rearrangements. Imperial College London. Available at: [Link]
-
Sigmatropic Rearrangements. Chemistry LibreTexts. Available at: [Link]
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Sigmatropic Rearrangements. HCPG. Available at: [Link]
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Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
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Ch24: ArOH to ArOR. University of Calgary. Available at: [Link]
- Preparation of ortho-alkylated phenols. Google Patents.
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series. Available at: [Link]
-
THE THERMAL[1][1] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. LOCKSS. Available at: [Link]
-
The Cope and Claisen Rearrangements. Master Organic Chemistry. Available at: [Link]
- Method for purification of ortho-phenyl-phenol. Google Patents.
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH. Available at: [Link]
-
Spectroscopy of Alcohols and Phenols. Fiveable. Available at: [Link]
-
Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Semantic Scholar. Available at: [Link]
-
An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. Available at: [Link]
-
Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate. Available at: [Link]
-
An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. ResearchGate. Available at: [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
4-(Allyloxy)-3-methoxybenzaldehyde. PubChem. Available at: [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
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Application Notes and Protocols: The Strategic Utility of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde in Heterocyclic Synthesis
Introduction: A Versatile Synthon for High-Value Heterocycles
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals, owing to their diverse biological activities and ability to interact with a wide range of biological targets.[1][2] 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde emerges as a highly valuable and versatile starting material for the construction of several key heterocyclic systems, including quinolines, pyrimidines, and benzofurans. Its unique substitution pattern—featuring a reactive aldehyde, a strategically positioned allyl ether, and modulating chloro and methoxy groups—provides a rich platform for sophisticated chemical transformations.
This technical guide delineates the synthetic pathways leveraging this compound, with a focus on the underlying mechanistic principles and detailed, field-proven protocols. The narrative is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical steps required to effectively utilize this powerful synthetic intermediate.
Core Synthetic Strategy: The Claisen Rearrangement as a Gateway Transformation
The pivotal first step in harnessing the synthetic potential of this compound is the aromatic Claisen rearrangement. This powerful, thermally-induced[2][2]-sigmatropic rearrangement transforms the starting allyl ether into its corresponding ortho-allyl phenol isomer, 3-allyl-5-chloro-4-hydroxy-2-methoxybenzaldehyde.[3][4] This intramolecular process is crucial as it positions the allyl group adjacent to the phenolic hydroxyl, creating the necessary precursor for subsequent cyclization reactions. The reaction is typically irreversible due to the re-aromatization of the benzene ring, which provides a strong thermodynamic driving force.[5]
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Protocol 1: Synthesis of 3-Allyl-5-chloro-4-hydroxy-2-methoxybenzaldehyde
This protocol is adapted from a well-established procedure for a structurally similar compound and is expected to proceed with high efficiency.[6]
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), high-purity
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (1 equivalent) in N-methyl-2-pyrrolidone (NMP) to a concentration of approximately 0.25 M.
-
Seal the vessel and heat the mixture in a microwave reactor to 200°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of NMP).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure 3-allyl-5-chloro-4-hydroxy-2-methoxybenzaldehyde.
| Parameter | Value |
| Reactant | This compound |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 200°C (Microwave) |
| Time | 3 hours |
| Expected Yield | >90% |
Application in Heterocyclic Synthesis
The synthesized ortho-allyl phenol is a versatile intermediate for constructing various heterocyclic cores of medicinal importance.
Synthesis of Substituted Benzofurans via Oxidative Cyclization
Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] The ortho-allyl phenol intermediate can be readily converted to a substituted benzofuran through a palladium-catalyzed oxidative cyclization, often referred to as a Wacker-type cyclization.[10][11] In this reaction, a palladium(II) catalyst activates the allyl group, making it susceptible to intramolecular nucleophilic attack by the adjacent phenolic oxygen.
Protocol 2: Synthesis of a Substituted Benzofuran
Materials:
-
3-Allyl-5-chloro-4-hydroxy-2-methoxybenzaldehyde
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Dimethylacetamide (DMA) / Water (as solvent)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask, add 3-allyl-5-chloro-4-hydroxy-2-methoxybenzaldehyde (1 equivalent), palladium(II) chloride (0.1 equivalents), and sodium acetate (2 equivalents).
-
Add a mixture of DMA and water (e.g., 10:1 v/v) as the solvent.
-
Purge the flask with oxygen and maintain an oxygen atmosphere using a balloon.
-
Heat the reaction mixture at 80-100°C and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired benzofuran derivative.
| Parameter | Value |
| Catalyst | Palladium(II) chloride |
| Oxidant | Oxygen |
| Base | Sodium acetate |
| Solvent | DMA/Water |
| Temperature | 80-100°C |
Synthesis of Substituted Quinolines via the Doebner Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and antibacterial agents.[12][13] The Doebner reaction provides a classic and reliable method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8][14] The aldehyde functionality of this compound can be directly utilized in this multicomponent reaction.
Protocol 3: Synthesis of a Substituted Quinoline-4-carboxylic Acid
Materials:
-
This compound
-
A substituted aniline (e.g., aniline)
-
Pyruvic acid
-
Ethanol or Acetonitrile
-
Lewis acid catalyst (e.g., BF₃·OEt₂) (optional, can improve yield for some anilines)[3][9]
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.1 equivalents) and this compound (1 equivalent) in ethanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add pyruvic acid (1.2 equivalents) dropwise to the refluxing solution.
-
Continue to heat at reflux for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure quinoline-4-carboxylic acid derivative.
| Component A | Component B | Component C | Solvent | Condition |
| Substituted Aniline | This compound | Pyruvic Acid | Ethanol | Reflux, 12-24h |
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The pyrimidine core is fundamental to life as a component of nucleic acids and is found in a wide range of therapeutic agents, including antiviral and anticancer drugs.[15][16] The Biginelli reaction is a one-pot, three-component synthesis that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2] This reaction is typically acid-catalyzed.
Protocol 4: Synthesis of a Substituted Dihydropyrimidinone
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Urea
-
Ethanol
-
Catalytic amount of a strong acid (e.g., HCl)
Procedure:
-
Combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in a round-bottom flask.
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux with stirring for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.
-
If crystallization occurs, place the flask in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no crystals form, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization from ethanol.
| Component A | Component B | Component C | Catalyst | Condition |
| This compound | Ethyl Acetoacetate | Urea | HCl | Reflux, 4-12h |
Conclusion and Future Perspectives
This compound serves as an exemplary building block for diversity-oriented synthesis in pharmaceutical research. The protocols outlined herein demonstrate its utility in accessing three distinct and highly significant heterocyclic cores: benzofurans, quinolines, and pyrimidines. The initial Claisen rearrangement is a key strategic step that unlocks pathways to further molecular complexity. The subsequent cyclization reactions, including the Wacker-type cyclization, Doebner reaction, and Biginelli reaction, are robust and well-established methods that can be readily adapted for this specific substrate. Researchers and drug development professionals can leverage these methodologies to generate libraries of novel compounds for biological screening, accelerating the discovery of next-generation therapeutics.
References
-
Benzofuran Derivatives: Significance and symbolism. (2024). ScienceDirect. Available at: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules. Available at: [Link]
-
Synthesis new derivatives of quinoline and study the biological activity for some of them. (2022). AIP Conference Proceedings. Available at: [Link]
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (2017). Journal of Applied Chemistry Research. Available at: [Link]
-
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). ACS Omega. Available at: [Link]
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Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Chemical Communications. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. Available at: [Link]
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Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2023). Journal of Chemical Health Risks. Available at: [Link]
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Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
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Base-Mediated Three-Component Tandem Reactions for the Synthesis of Multisubstituted Pyrimidines. (2017). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. (2016). Molecules. Available at: [Link]
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. Available at: [Link]
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The Strategic Utility of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde in Complex Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the demand for strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde emerges as a highly valuable intermediate, offering a unique convergence of reactive sites that empower chemists in the fields of medicinal chemistry and materials science. Its trifecta of a reactive aldehyde, a versatile allyl ether, and a precisely substituted aromatic ring provides a powerful platform for a diverse array of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key reactions, and applications of this important synthetic precursor, with a particular focus on its role in the generation of biologically active compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and handling in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 428479-97-4 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |
| Molecular Weight | 226.65 g/mol | [1] |
| Appearance | Not specified, likely an oil or low-melting solid | Inferred from similar compounds[2] |
| Purity | Typically >95% | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step sequence starting from the readily available isovanillin. The synthetic strategy involves the chlorination of the aromatic ring followed by a Williamson ether synthesis.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)
This protocol outlines the chlorination of isovanillin to produce the key intermediate, 5-chlorovanillin. The use of tert-butyl hypochlorite provides a regioselective method for chlorination.
Materials:
-
Isovanillin
-
90% Acetic acid
-
tert-Butyl hypochlorite (t-BuOCl)
-
Diethyl ether
-
Acetonitrile
Procedure:
-
Dissolve isovanillin (1.0 eq) in 90% acetic acid under heating.
-
Slowly add tert-butyl hypochlorite (1.0 eq) dropwise to the solution at 35-40 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Add diethyl ether to the reaction mixture and allow it to stand overnight to facilitate precipitation.
-
Separate the precipitated crystals by filtration and wash with diethyl ether.
-
Purify the crude product by recrystallization from acetonitrile to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[3]
Rationale: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution. The regioselectivity of the chlorination is directed by these activating groups.
Protocol 2: Williamson Ether Synthesis of this compound
This protocol describes the allylation of the phenolic hydroxyl group of 5-chlorovanillin via a classic Williamson ether synthesis.
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-chlorovanillin (1.0 eq) in acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
If necessary, purify the crude this compound by silica gel column chromatography.
Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the desired allyl ether.
Key Synthetic Transformations: The Claisen Rearrangement
One of the most powerful applications of this compound is its use as a substrate in the Claisen rearrangement, a[4][4]-sigmatropic rearrangement that forms a new carbon-carbon bond at the ortho position to the newly formed hydroxyl group.[5]
Caption: The Claisen rearrangement of this compound.
Protocol 3: Claisen Rearrangement of this compound
This protocol details the thermal Claisen rearrangement to synthesize 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or another high-boiling solvent
-
Dichloromethane
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of NMP.
-
Heat the solution to 180-220 °C and maintain it under reflux for several hours (e.g., 3 hours). The progress of the reaction can be monitored by TLC.[6][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde.
Rationale: The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic six-membered transition state.[8] The thermal conditions provide the necessary activation energy for this transformation. The resulting product is a valuable intermediate for further functionalization.
Application in the Synthesis of Bioactive Molecules: Combretastatin Analogues
Substituted benzaldehydes are crucial precursors in the synthesis of combretastatin analogues, a class of potent anticancer agents that inhibit tubulin polymerization.[9] The structural motifs present in this compound and its rearranged product make them ideal starting materials for the synthesis of novel combretastatin A-4 (CA-4) analogues.[10][11]
The aldehyde functionality can be utilized in various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to construct the characteristic stilbene bridge of combretastatins. The substituted aromatic ring mimics the A-ring of CA-4, and the chloro and methoxy groups can be further modified to fine-tune the biological activity and pharmacokinetic properties of the final compounds.[12][13]
Caption: General scheme for the synthesis of combretastatin analogues.
Conclusion
This compound is a strategically important building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex molecules. The ability to undergo the Claisen rearrangement further enhances its synthetic utility, opening avenues to a wider range of substituted aromatic compounds. Its application in the synthesis of combretastatin analogues highlights its significance in medicinal chemistry and drug discovery. The protocols and insights provided in this document are intended to empower researchers to harness the full potential of this valuable synthetic intermediate.
References
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Gali, V. K., et al. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules, 26(24), 7653. Available from: [Link]
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Kowalski, K., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 22(16), 8943. Available from: [Link]
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Molecules, 26(15), 4429. Available from: [Link]
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Reddy, T. S., et al. (2019). Synthesis of Combretastatin-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization. ChemMedChem, 14(24), 2052-2060. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
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Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]
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PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved from [Link]
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García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. RSC Advances, 9(43), 25035-25041. Available from: [Link]
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Application Notes and Protocols: Derivatization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde for Drug Discovery
Abstract
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, serving as versatile intermediates for a vast array of pharmaceuticals.[1] This document provides a comprehensive guide to the strategic derivatization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a highly functionalized building block with significant potential in drug discovery programs. We will explore the rationale behind various synthetic modifications, focusing on the aldehyde, allyloxy, and aromatic core functionalities. Detailed, field-tested protocols are provided to empower researchers in synthesizing novel analogues for screening and lead optimization. The causality behind experimental choices, self-validating protocols, and authoritative references form the pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold presents a unique combination of reactive sites and modifiable physicochemical properties, making it an attractive starting point for library synthesis in drug discovery. Each functional group—the aldehyde, the allyloxy moiety, and the substituted aromatic ring—offers a distinct handle for chemical manipulation, allowing for a systematic exploration of the chemical space around this core.
-
The Aldehyde: This electrophilic center is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems like Schiff bases and hydrazones.[2] These modifications are crucial for introducing diverse pharmacophoric elements and modulating biological activity.
-
The Allyloxy Group: The allyl group is not merely a protecting group for the phenolic hydroxyl but a versatile functional handle in its own right.[3][4] It can undergo a variety of transformations, such as isomerization, oxidation, and addition reactions, to introduce new functionalities and alter the molecule's steric and electronic properties. Furthermore, the presence of the allyl group has been associated with various pharmacological activities.[5]
-
The Substituted Aromatic Ring: The chloro and methoxy substituents on the benzene ring influence the electronic properties of the molecule and provide steric constraints that can be exploited for selective receptor binding. The chlorine atom can also serve as a handle for cross-coupling reactions, further expanding the diversity of accessible derivatives.
This guide will systematically detail derivatization strategies for each of these key functionalities, providing both the "how" and the "why" to inform rational drug design.
Derivatization Strategies and Protocols
The derivatization of this compound can be logically approached by considering reactions at each of its primary functional groups.
Modifications of the Aldehyde Functionality
The aldehyde group is arguably the most reactive site on the molecule, offering numerous avenues for derivatization.
Reductive amination is a cornerstone reaction in medicinal chemistry for converting aldehydes into amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by reduction to the corresponding amine. This strategy is invaluable for introducing basic centers, which can be critical for target engagement and improving pharmacokinetic properties.
Protocol 1: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCE.
-
Add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of the aldehyde starting material. The use of a catalytic amount of acid accelerates the formation of the imine intermediate.
Condensation of the aldehyde with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.[2][6] These intermediates can be further cyclized to generate a wide array of heterocyclic scaffolds, which are prevalent in many approved drugs.
Protocol 2: Synthesis of a Hydrazone Derivative
-
Materials:
-
This compound
-
Hydrazine or substituted hydrazine (e.g., phenylhydrazine) (1.05 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.05 equivalents) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Rationale: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine. The resulting hydrazones are often stable, crystalline solids.
Transformations of the Allyloxy Group
The allyloxy group provides a unique platform for introducing molecular complexity and modulating the pharmacokinetic profile of the derivatives.
A classic transformation of allyl aryl ethers is the Claisen rearrangement, which thermally induces a[7][7]-sigmatropic rearrangement to form an ortho-allyl phenol. This reaction repositions the allyl group onto the aromatic ring, creating a new point of diversity. A similar protocol has been described for a structurally related compound.[8]
Protocol 3: Claisen Rearrangement to 2-Allyl-3-chloro-4-hydroxy-5-methoxybenzaldehyde
-
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP))
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound in a minimal amount of DMF or NMP.
-
Heat the solution to a high temperature (typically 180-220 °C) and maintain reflux for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ortho-allyl phenol by column chromatography.
-
Rationale: The high temperature provides the necessary activation energy for the concerted[7][7]-sigmatropic rearrangement. The choice of a high-boiling, polar aprotic solvent facilitates the reaction.
The double bond of the allyl group can be dihydroxylated to introduce a diol functionality. This significantly increases the polarity and hydrogen bonding capacity of the molecule, which can be beneficial for improving solubility and target interactions.
Protocol 4: Dihydroxylation using Osmium Tetroxide
-
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) (catalytic amount, e.g., 2 mol%)
-
N-methylmorpholine N-oxide (NMO) (1.5 equivalents)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in an acetone/water mixture.
-
Add NMO (1.5 equivalents).
-
To this solution, add a catalytic amount of OsO₄ (as a solution in toluene).
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture will likely turn dark.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol product by column chromatography.
-
Rationale: Osmium tetroxide is a highly effective catalyst for the syn-dihydroxylation of alkenes. NMO acts as a co-oxidant to regenerate the Os(VIII) species, allowing for the use of catalytic amounts of the toxic and expensive osmium tetroxide.
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in drug design to optimize physicochemical and pharmacological properties.[9][10][11] This involves replacing a functional group with another that has similar steric and electronic properties but may offer improved metabolic stability, potency, or pharmacokinetics.
While not a direct replacement, the aldehyde can be oxidized to a carboxylic acid, which can then be replaced by a tetrazole. Tetrazoles are well-established bioisosteres of carboxylic acids, often providing improved oral bioavailability and metabolic stability.[12]
Workflow for Aldehyde to Tetrazole Conversion
Rationale: This multi-step approach first converts the aldehyde to a carboxylic acid, a common metabolic liability. The subsequent conversion to a tetrazole can enhance the drug-like properties of the molecule.
Data Presentation and Summary
The following table summarizes the derivatization strategies discussed, highlighting the key reagents and expected functional group transformations.
| Strategy | Functional Group Targeted | Key Reagents | Resulting Functional Group | Potential Impact on Properties |
| Reductive Amination | Aldehyde | R₁R₂NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | Increased basicity, improved solubility, new H-bond donor/acceptor |
| Hydrazone Formation | Aldehyde | RNHNH₂, H⁺ | Hydrazone | Increased planarity, potential for further cyclization, H-bond donor/acceptor |
| Claisen Rearrangement | Allyloxy Group | Heat | Ortho-Allyl Phenol | Repositioning of a modifiable handle, creation of a phenolic OH |
| Dihydroxylation | Allyloxy Group | OsO₄ (cat.), NMO | Diol | Increased polarity and solubility, new H-bond donors |
| Bioisosteric Replacement | Aldehyde (via COOH) | NaN₃, ZnBr₂ | Tetrazole | Improved metabolic stability and oral bioavailability |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The strategic derivatization of its aldehyde, allyloxy, and aromatic functionalities allows for a thorough exploration of the surrounding chemical space. The protocols and rationale provided in this guide are intended to serve as a practical resource for medicinal chemists and drug development professionals, enabling the efficient generation of diverse chemical libraries for biological screening and the optimization of lead compounds. By understanding the causality behind each synthetic choice, researchers can more effectively design and synthesize molecules with improved therapeutic potential.
References
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- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
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The Emerging Potential of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. The strategic substitution on the aromatic ring can profoundly influence the molecule's biological activity, offering a rich playground for drug design and development. Within this context, 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde emerges as a promising, yet underexplored, building block with significant potential for the creation of novel therapeutics. Its unique combination of an allyl group, a chloro substituent, and a methoxy group on the benzaldehyde core presents a triad of functionalities that can be exploited for various medicinal chemistry applications.
The allyl group serves as a versatile handle for a range of chemical transformations, including isomerization, oxidation, and metathesis, allowing for the exploration of diverse chemical space. The electron-withdrawing nature of the chloro group and the electron-donating methoxy group can modulate the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets. This guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry, with a focus on its potential as a precursor for anticancer and anti-inflammatory agents. We will delve into detailed synthetic protocols, propose key biological evaluation assays, and discuss the underlying scientific rationale for its utility in drug discovery.
Synthetic Pathways: From Precursor to Key Intermediate
The synthesis of this compound can be efficiently achieved from the readily available starting material, vanillin. The synthetic strategy involves a two-step process: chlorination of vanillin to form 5-chlorovanillin, followed by allylation to yield the target compound.
Protocol 1: Synthesis of 5-Chlorovanillin
This protocol is adapted from established methods for the chlorination of vanillin.[1][2]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Stir bar and magnetic stir plate
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve vanillin (1 equivalent) in glacial acetic acid.
-
Add N-Chlorosuccinimide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate of 5-chlorovanillin will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold glacial acetic acid.
-
Allow the product to air dry completely.
Expected Yield: Approximately 48%[1]
Protocol 2: Synthesis of this compound
This protocol is a proposed adaptation based on standard Williamson ether synthesis.[3]
Materials:
-
5-Chlorovanillin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Stir bar and magnetic stir plate with heating capabilities
-
Round-bottom flask with reflux condenser
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-chlorovanillin (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
While stirring, add allyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Application in Anticancer Drug Discovery: A Precursor to Combretastatin Analogs
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Its simple structure has inspired the synthesis of numerous analogs with improved pharmacological properties. The 3,4,5-trimethoxyphenyl "A" ring is a crucial feature for the activity of combretastatins. This compound can serve as a valuable B-ring precursor for the synthesis of novel CA-4 analogs, where the substitution pattern on the B-ring can be systematically varied to explore structure-activity relationships (SAR).[6]
Proposed Synthesis of a Combretastatin Analog via Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is commonly employed in the synthesis of stilbene derivatives like combretastatin.[7][8]
Caption: Proposed Wittig reaction workflow for the synthesis of a combretastatin analog.
Protocol 3: Wittig Reaction for Stilbene Synthesis
This is a general protocol for the Wittig reaction that can be adapted for the synthesis of combretastatin analogs from this compound.[7][9][10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Stir bar and magnetic stir plate
-
Schlenk line or inert atmosphere setup
-
Syringes
-
Round-bottom flasks
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers of the stilbene product.
Biological Evaluation: Tubulin Polymerization Inhibition Assay
To assess the anticancer potential of the synthesized combretastatin analogs, a tubulin polymerization inhibition assay is crucial. This assay measures the ability of a compound to interfere with the assembly of microtubules.[11][12][13]
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Protocol 4: Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol is based on commercially available kits and established methodologies.[14][15]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescent reporter)
-
General tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Synthesized combretastatin analogs and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a 10x stock solution of the test compounds and control compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), GTP (1 mM), glycerol (10-15%), and the fluorescent reporter in general tubulin buffer.
-
Add 5 µL of the 10x test compound or control to the wells of a pre-warmed (37 °C) 96-well plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each compound.
-
Determine the IC₅₀ value for each compound by plotting the inhibition of tubulin polymerization against the compound concentration.
Application in Anti-inflammatory Drug Discovery
Substituted benzaldehydes and their derivatives have also shown promise as anti-inflammatory agents.[16][17] The presence of the allyl and chloro groups on the this compound scaffold suggests that its derivatives could modulate inflammatory pathways. The murine macrophage cell line, RAW 264.7, is a widely used model to screen for anti-inflammatory activity.[18][19]
Biological Evaluation: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate RAW 264.7 cells to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a common method to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[20]
Caption: Workflow for the nitric oxide inhibition assay in LPS-stimulated RAW 264.7 cells.
Protocol 5: Nitric Oxide (NO) Inhibition Assay
This protocol is a standard procedure for assessing the anti-inflammatory activity of compounds.[18][21]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated control.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific molecule is limited, its structural features and the well-established chemistry of related benzaldehydes provide a strong foundation for its exploration in medicinal chemistry. The protocols and applications outlined in this guide offer a roadmap for researchers to synthesize and evaluate the potential of this compound and its derivatives as anticancer and anti-inflammatory agents. Future work should focus on the synthesis of a library of derivatives, comprehensive biological evaluation, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this intriguing molecule.
References
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AMiner. (n.d.). Synthesis and Structure–Activity Relationships of Constrained Heterocyclic Analogues of Combretastatin A4. [Link]
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ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. [Link]
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IU Indianapolis ScholarWorks. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]
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Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]
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Bio-protocol. (n.d.). Determination of Anti-Inflammatory Potential in RAW 264.7 Model. [Link]
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National Center for Biotechnology Information. (n.d.). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. [Link]
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National Center for Biotechnology Information. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. [Link]
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National Center for Biotechnology Information. (2008). Novel A-ring and B-ring Modified Combretastatin A-4 (CA-4) Analogues Endowed With Interesting Cytotoxic Activity. [Link]
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Unknown. (n.d.). A Solvent Free Wittig Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. [Link]
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Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
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YouTube. (2022). The Wittig Reaction. [Link]
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ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
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National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
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ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]
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Bentham Science. (n.d.). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. [Link]
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MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
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Elsevier. (n.d.). Acetyl analogs of combretastatin A-4: Synthesis and biological studies. [Link]
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Scientific.Net. (n.d.). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. [Link]
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National Center for Biotechnology Information. (2019). Synthesis of Combretastatin-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization. [Link]
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UHI. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. [Link]
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ACS Publications. (n.d.). THE PREPARATION OF CHLOROVANILLIN AND SOME OF ITS DERIVATIVES 1. [Link]
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National Center for Biotechnology Information. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Application Note: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic organic chemistry, first reported by Hugo Schiff in 1864.[1] Their formation, a condensation reaction between a primary amine and a carbonyl compound, is a robust and versatile transformation that provides a pathway to a vast array of molecular architectures.[2][3] These compounds are not merely synthetic curiosities; they are pivotal ligands in coordination chemistry, intermediates in organic synthesis, and the active core of numerous biologically active molecules.[3][4] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a hub for reactivity, enabling diverse applications in drug discovery, including the development of antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[4][5][6]
This application note provides a detailed, field-proven protocol for the synthesis of novel Schiff bases derived from 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This particular aldehyde is a promising scaffold due to its unique combination of functional groups:
-
The aldehyde group is the primary site for the imine condensation.
-
The allyl ether provides a site for further modification, such as polymerization or metal coordination.
-
The chloro and methoxy substituents on the aromatic ring modulate the electronic properties of the molecule, which can fine-tune the biological activity and reactivity of the resulting Schiff bases.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization methodologies to empower the synthesis and exploration of this promising class of compounds.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid is often employed to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and accelerates this initial attack. This step results in the formation of a transient, unstable intermediate known as a hemiaminal or carbinolamine.
-
Dehydration: The hemiaminal intermediate is then protonated on the oxygen atom, making water a good leaving group. Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the stable imine (Schiff base) product.
The overall reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. This is typically achieved by using a Dean-Stark apparatus or by the precipitation of the product from the reaction medium.
Figure 1: General mechanism for Schiff base formation.
Materials and Equipment
Reagents and Chemicals
-
This compound
-
Selected primary amines (e.g., Aniline, 4-Chloroaniline, Cyclohexylamine)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)[7]
-
Hexane (for recrystallization)
-
Ethyl Acetate (for TLC)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Magnetic stir bar
-
Glassware for measurements (graduated cylinders, beakers)
-
Buchner funnel and vacuum flask for filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
General Protocol for Synthesis
This procedure outlines a robust method for synthesizing Schiff bases via condensation. The reaction progress should be diligently monitored by TLC.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Amine Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the selected primary amine. Expert Tip: Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[2] The acid catalyzes the dehydration step, significantly increasing the reaction rate.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The reaction is considered complete upon the disappearance of the limiting reactant spot (typically the aldehyde) and the appearance of a new, distinct product spot.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will begin to crystallize or precipitate out of the solution.
-
Cooling and Filtration: Cool the flask in an ice-water bath for 30 minutes to maximize product precipitation.[8] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Air dry the product on the filter paper, then transfer it to a watch glass to dry completely. For a more thorough drying, a vacuum oven can be used.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield.
Purification: Recrystallization
Recrystallization is crucial for obtaining a high-purity product, which is essential for accurate characterization and subsequent applications.
-
Dissolve the crude Schiff base product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the solubility of the Schiff base decreases, leading to the formation of pure crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals and determine the melting point. A sharp melting point range is indicative of high purity.
Example Syntheses & Data
The general protocol can be applied to a variety of primary amines. The table below provides example parameters.
| Primary Amine | Molar Ratio (Aldehyde:Amine) | Reaction Time (h) | Typical Yield (%) | Appearance |
| Aniline | 1 : 1.05 | 3 | 85-95% | Pale Yellow Solid |
| 4-Chloroaniline | 1 : 1.05 | 4 | 88-96% | Yellow Crystalline Solid |
| Cyclohexylamine | 1 : 1.1 | 2.5 | 80-90% | Off-white Solid |
Characterization of Synthesized Schiff Bases
Confirming the structure and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying the key functional group transformation.
-
Disappearance of C=O stretch: The strong aldehyde carbonyl peak (around 1680-1700 cm⁻¹) from the starting material should be absent.
-
Disappearance of N-H bend: The primary amine N-H bend (around 1590-1650 cm⁻¹) should be absent.
-
Appearance of C=N stretch: A characteristic imine C=N stretching band will appear in the 1600-1650 cm⁻¹ region.[9][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm region.[9] Concurrently, the aldehyde proton signal (-CHO) from the starting material (typically δ 9.5-10.5 ppm) will disappear.
-
¹³C NMR: The carbon of the azomethine group (-CH=N-) will show a characteristic signal in the δ 155-165 ppm range.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the synthesized Schiff base, providing definitive proof of the condensation reaction.[11]
Experimental Workflow Overview
The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.
Figure 2: Step-by-step experimental workflow.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Perform all operations, especially those involving heating and volatile solvents, inside a certified chemical fume hood.
-
Primary amines can be corrosive and have strong odors; handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? ResearchGate. [Link]
-
Lone, M. Y., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Research J. Pharm. and Tech. [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. [Link]
-
SlideShare. (2015). Comparative Study for Synthesis of Schiff Base Ligand. [Link]
-
International Journal of Chemical Studies. (2019). Synthesis and characterization of novel Schiff base ligands. [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Drug Designing. [Link]
-
VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. IONiC. [Link]
-
MDPI. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. International Journal of Molecular Sciences. [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). Recent Applications of Schiff Bases in Biomedical Sciences. [Link]
-
Adıyaman University Journal of Science. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]
-
ResearchGate. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. [Link]
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PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. [Link]
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PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
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IASJ. (2013). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi National Journal of Chemistry. [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Introduction
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of multiple functional groups—an aldehyde, an allyl ether, a chloro substituent, and a methoxy group—necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the molecule's properties and its synthetic origin is fundamental to developing effective analytical methods. While specific experimental data for this compound is not widely published, its properties can be reasonably extrapolated from structurally similar compounds.
| Property | Estimated Value/Characteristic | Rationale/Reference Compound |
| Molecular Formula | C₁₁H₁₁ClO₃ | Based on chemical structure |
| Molecular Weight | ~226.66 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Based on related substituted benzaldehydes[2][3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol). Poorly soluble in water. | General characteristic of substituted benzaldehydes |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic addition. The allyl group can undergo addition reactions. | Fundamental organic chemistry principles[4] |
Proposed Synthesis and Potential Impurities
A plausible synthetic route for this compound is the Williamson ether synthesis, starting from a suitable precursor such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and an allyl halide (e.g., allyl bromide) in the presence of a base.[5]
Caption: Proposed synthesis and potential impurities.
Understanding this synthetic pathway is crucial for identifying potential process-related impurities, which may include:
-
Unreacted Starting Materials: Residual 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
-
Reagents: Traces of allyl bromide or the base used.
-
Side-Products: Potential for O-allylation at other positions if selectivity is not perfect, or byproducts from competing reactions.
-
Degradation Products: Hydrolysis of the ether linkage under certain conditions.
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone for separating and quantifying the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound due to its polarity.
Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation of polar and nonpolar impurities.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm and 280 nm. The dual wavelength allows for the detection of a wider range of potential impurities that may have different absorption maxima.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Method Validation: To ensure the reliability of this method, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and can also be used for the primary analysis of the compound itself.[12][13]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.[14]
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Data Interpretation: The identity of the main peak can be confirmed by its mass spectrum, which is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (M and M+2 peaks with an approximate 3:1 ratio).[16][17]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18][19]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Aromatic Protons: Two singlets or two doublets (with very small coupling constants) in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Allyl Group Protons (-O-CH₂-CH=CH₂):
-
A doublet for the -O-CH₂- protons around δ 4.6-4.8 ppm.
-
A multiplet for the -CH= proton around δ 5.9-6.1 ppm.
-
Two doublets of doublets for the terminal =CH₂ protons around δ 5.2-5.5 ppm.
-
-
Methoxy Group Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl Carbon: A signal in the region of δ 185-195 ppm.
-
Aromatic Carbons: Signals in the region of δ 110-160 ppm. The carbons attached to oxygen and chlorine will be downfield.
-
Allyl Group Carbons:
-
-O-CH₂- around δ 68-72 ppm.
-
-CH= around δ 130-135 ppm.
-
=CH₂ around δ 115-120 ppm.
-
-
Methoxy Carbon: A signal around δ 55-60 ppm.[20]
Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[21][22]
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820 and ~2720 cm⁻¹ | Medium to weak |
| Aldehyde C=O Stretch | ~1680-1700 cm⁻¹ | Strong |
| Aromatic C=C Stretch | ~1600 and ~1470 cm⁻¹ | Medium to strong |
| Allyl C=C Stretch | ~1645 cm⁻¹ | Medium |
| C-O-C Stretch (Ether) | ~1250 and ~1050 cm⁻¹ | Strong |
| C-Cl Stretch | ~600-800 cm⁻¹ | Medium to strong |
Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
As discussed under GC-MS, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For a non-volatile sample or for higher resolution, techniques like Electrospray Ionization (ESI) can be used with direct infusion or coupled with HPLC.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (~226.66 g/mol ), with an M+2 peak at approximately one-third the intensity due to the ³⁷Cl isotope.[17]
-
Loss of H·: [M-1]⁺
-
Loss of ·CHO: [M-29]⁺
-
Loss of Allyl radical (·C₃H₅): [M-41]⁺
-
Loss of Cl·: [M-35]⁺
Caption: Integrated analytical workflow for characterization.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques. Chromatographic methods, particularly HPLC and GC-MS, are essential for determining purity and identifying impurities. Spectroscopic methods, including NMR, IR, and MS, are indispensable for unequivocal structural confirmation and identification. By following the detailed protocols and understanding the principles behind each technique, researchers can ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of their research and development endeavors. All methods should be properly validated for their intended use to ensure regulatory compliance and the generation of reliable scientific data.[10][23]
References
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PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(11), 8145-8153. [Link]
-
PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. [Link]
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Siregar, P., et al. (2020). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan Journal of Chemistry, 13(1), 434-439. [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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Tromp, D. S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052. [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]
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Sloop, J. C., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3653-3659. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-12. [Link]
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University of California, Los Angeles. IR: aldehydes. [Link]
-
ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link]
-
ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals. [Link]
- Google Patents. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]
-
Rasayan Journal of Chemistry. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
-
ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]
-
YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]
-
Atlanbio. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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Rezen, T., et al. (2009). MASS SPECTROMETRY OF FATTY ALDEHYDES. Mass Spectrometry Reviews, 28(4), 517-540. [Link]
-
Chegg.com. Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]
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LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Wiley. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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SIELC Technologies. 3-Hydroxy-4-methoxy-benzaldehyde. [Link]
-
ResearchGate. Analytical method validation: A brief review. [Link]
-
Organic Chemistry Portal. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. [Link]
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SIELC Technologies. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes. [Link]
- Google Patents. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
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PubChem. 3-Chloro-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
-
mVOC. 4-Hydroxy-3-methoxybenzaldehyde. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. As a key intermediate in various synthetic pathways, its purity is paramount for achieving desired reaction outcomes and ensuring the integrity of downstream products. This document provides practical, field-tested advice in a direct question-and-answer format to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most reliable and widely applicable purification methods for this compound are silica gel column chromatography and recrystallization.[1][2]
-
Column Chromatography is highly effective for removing a wide range of impurities, including unreacted starting materials and byproducts with different polarities.[3] It is often the preferred method for achieving high purity, especially when dealing with complex crude mixtures or oily products.[1]
-
Recrystallization is an excellent technique if the crude product is a solid and contains impurities with significantly different solubilities in a chosen solvent system.[2] It is particularly good for removing minor impurities from a product that is already relatively pure.
Q2: What are the common impurities I should expect in my crude product?
A2: Impurities typically arise from the synthetic route, which commonly involves the Williamson ether synthesis from 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) and an allyl halide (e.g., allyl bromide).[4]
-
Unreacted Starting Materials: Residual 5-chlorovanillin is a common impurity.
-
Inorganic Salts: Bases like potassium carbonate (K₂CO₃) are used to deprotonate the phenol.[4] If the aqueous workup is insufficient, these salts can persist.
-
Oxidation Byproduct: Benzaldehydes are susceptible to air oxidation, which can form the corresponding benzoic acid (4-(allyloxy)-3-chloro-5-methoxybenzoic acid).
-
Side-Reaction Products: Under certain conditions, minor byproducts from undesired side reactions may be present.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive quality control.[5]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the effectiveness of purification fractions. A pure compound should ideally show a single spot.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities not visible by TLC. A reversed-phase HPLC method is generally suitable for this type of molecule.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound and detecting any structurally similar impurities.[7]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (aldehyde C=O, C-O-C ether, aromatic C=C).[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Crude product is a sticky oil or gum instead of a solid. | High concentration of unreacted starting materials, residual solvent, or low molecular-weight byproducts.[1] | 1. Aqueous Wash: Ensure the workup was thorough. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities (like the benzoic acid byproduct), followed by a brine wash to remove residual water and salts.[1] 2. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). 3. Column Chromatography: If the product remains oily, column chromatography is the most effective next step to isolate the pure compound.[1] |
| Multiple spots are visible on TLC after column chromatography. | 1. Improper Solvent System: The polarity of the eluent may not be optimal, leading to poor separation (co-elution) of the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. 3. Compound Degradation: Some substituted benzaldehydes can be sensitive to the acidic nature of standard silica gel.[3] | 1. Optimize Eluent: Develop a new solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the target compound. Gradually increase eluent polarity during the run if necessary.[1] 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 3. Deactivate Silica: If degradation is suspected, consider using silica gel deactivated with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites.[3] |
| Low yield after recrystallization. | 1. Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Too Much Solvent Used: Using an excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor.[2] 3. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. | 1. Solvent Screening: Test solubility in various solvents. An ideal solvent dissolves the compound when hot but not when cold.[2] Common systems for similar compounds include ethanol/water or ethyl acetate/hexanes.[8] 2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[2] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2] |
| Final product turns yellow/brown over time. | Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, which can cause discoloration. | Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a standard procedure for purifying the title compound on a laboratory scale.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[9]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.[9]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
3. Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent mixture.[1]
-
Collect the eluting solvent in small, numbered fractions (e.g., in test tubes).[9]
-
If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 15% ethyl acetate in hexanes) to elute the compound of interest.[1]
4. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[9]
Protocol 2: Purification by Recrystallization
This method is suitable for purifying solid crude material.
1. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water) until the solid just dissolves completely.[2]
2. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
3. Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should begin to form as the solution cools and becomes supersaturated.[2]
4. Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[2]
5. Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Dry the crystals under vacuum to remove all traces of solvent.[2]
Visualized Workflow & Data
References
- BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- ChemicalBook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Reducing byproduct formation in the synthesis of substituted cinnamaldehydes.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
- Nuryanti, S., et al. (2017).
- Organic Lab Techniques. (2022).
- BenchChem. (2025). A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
Sources
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- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, experience-driven solutions to improve yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, which is a variation of the Williamson ether synthesis. The reaction involves the O-allylation of 4-hydroxy-3-chloro-5-methoxybenzaldehyde.[1][2]
Question: Why is my yield of this compound consistently low?
Low yields in this Williamson ether synthesis can be attributed to several factors, ranging from reaction conditions to the choice of reagents.[3] Here’s a breakdown of potential causes and their solutions:
1. Incomplete Deprotonation of the Phenolic Hydroxyl Group:
-
Causality: The reaction begins with the deprotonation of the starting material, 4-hydroxy-3-chloro-5-methoxybenzaldehyde (also known as 5-chlorovanillin), to form a phenoxide ion.[2] This phenoxide is the active nucleophile that attacks the allyl halide.[1][2] Incomplete deprotonation leads to unreacted starting material and, consequently, a lower yield.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) are commonly used for aryl ether synthesis, a stronger base might be necessary to ensure complete deprotonation, especially if the starting material is not fully soluble.[2] Consider using sodium hydride (NaH) or potassium hydroxide (KOH).[1][2]
-
Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. An excess (e.g., 1.5 equivalents) is often recommended to drive the reaction to completion.[4]
-
Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the allyl bromide. This can be done by stirring the starting material and base in the solvent for a period (e.g., 30-60 minutes) before adding the alkylating agent.
-
2. Side Reactions:
-
Causality: The primary side reaction of concern is the base-catalyzed elimination (E2) of the alkylating agent (allyl bromide).[3] However, with a primary halide like allyl bromide, this is less of a concern compared to secondary or tertiary halides.[5] A more pertinent issue with phenoxides is the potential for C-alkylation, where the allyl group attaches to the aromatic ring instead of the oxygen atom.[2][3]
-
Troubleshooting:
-
Solvent Selection: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation.[6][7] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation and can increase the reaction rate by making the nucleophile more available.[1][7] Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[3]
-
Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote side reactions. A typical temperature range for this type of reaction is 50-100°C.[1][3] It's crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and time.[4]
-
3. Inefficient Alkylation:
-
Causality: Even with complete deprotonation, the subsequent SN2 reaction with allyl bromide may be slow or incomplete.
-
Troubleshooting:
-
Allylating Agent: Ensure the allyl bromide is fresh and free of impurities. Using a slight excess (e.g., 1.2 equivalents) can help drive the reaction to completion.[4]
-
Phase Transfer Catalysis: In biphasic reaction systems, or when dealing with solubility issues, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective.[1] The PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with the allyl halide occurs, thereby increasing the reaction rate and yield.[1][8]
-
Experimental Workflow for Yield Optimization
Caption: Troubleshooting flowchart for low yield.
Question: What are the common impurities observed, and how can they be minimized and removed?
Identifying and mitigating impurities is crucial for obtaining a high-purity final product.
Common Impurities:
-
Unreacted Starting Material (4-hydroxy-3-chloro-5-methoxybenzaldehyde): This is the most common impurity, especially in cases of incomplete reaction.
-
C-Alkylated Product: As mentioned, the allyl group can attach to the aromatic ring, leading to an isomeric impurity.
-
Products of Allyl Bromide Decomposition: Under basic conditions and elevated temperatures, allyl bromide can undergo side reactions.
Minimization and Removal Strategies:
| Impurity | Minimization Strategy | Removal Method |
| Unreacted Starting Material | Ensure complete deprotonation (stronger base, sufficient stoichiometry). Drive the reaction to completion (optimize time and temperature).[3] | Column Chromatography: Silica gel chromatography is effective for separating the more polar starting material from the less polar product.[4][9] Base Wash: An aqueous base wash (e.g., dilute NaOH) during workup can remove the acidic phenolic starting material. |
| C-Alkylated Product | Use a polar aprotic solvent (DMF, acetonitrile) to favor O-alkylation.[2][7] | Column Chromatography: Careful column chromatography can often separate the O- and C-alkylated isomers. |
Optimized Purification Protocol:
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.[3]
-
Aqueous Wash: Wash the combined organic layers with water and brine.[3] If unreacted starting material is a significant issue, include a wash with a dilute aqueous base solution (e.g., 1M NaOH).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[3]
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]
Caption: Simplified reaction mechanism.
Q2: What are the critical reaction parameters to monitor?
-
Temperature: Maintain a consistent temperature to ensure a steady reaction rate and minimize side reactions. A range of 50-100°C is typical.[1][3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion and avoid prolonged heating that could lead to decomposition.[4]
-
Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
Q3: Can I use other allylating agents besides allyl bromide?
Yes, other allylating agents with good leaving groups, such as allyl chloride or allyl tosylate, can be used.[5] However, allyl bromide is often a good balance of reactivity and cost-effectiveness.
Q4: What are the safety considerations for this synthesis?
-
Allyl Bromide: Is a lachrymator and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaH and KOH are corrosive. Handle with care. NaH is also flammable and reacts violently with water.
-
Solvents: DMF and acetonitrile are flammable and have associated health risks. Use in a fume hood and avoid inhalation or skin contact.
References
- Wikipedia. Williamson ether synthesis.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Benchchem. Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
- Chemicalbook. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
- Scholarly Publications Leiden University. Catalytic allylation of phenols : chloride-free route towards epoxy resins.
- Francis Academic Press.
- Benchchem.
- ResearchGate. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF.
- Semantic Scholar.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- PubMed.
- AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
- ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. Our goal is to help you navigate the common challenges and side reactions associated with this procedure, ensuring a successful and high-yielding synthesis.
Part A: Understanding the Synthesis & Core Principles (FAQs)
This section addresses fundamental questions about the reaction, focusing on the underlying chemistry to preemptively tackle potential issues.
FAQ 1: What is the primary reaction mechanism and what are the most likely side reactions?
The synthesis of this compound is a classic Williamson ether synthesis.[1][2] The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
Primary Mechanism (O-Alkylation):
-
Deprotonation: A moderately weak base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-hydroxy-5-methoxybenzaldehyde. This forms a phenoxide anion. For phenols, weaker bases like K₂CO₃ are often sufficient and preferred over stronger bases like sodium hydride (NaH) to avoid unwanted side reactions.[4]
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.[5] This backside attack displaces the bromide ion, forming the desired ether product.[1]
Most Common Side Reactions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[1][4] While O-alkylation is generally favored, a competing C-alkylation reaction can occur, leading to the formation of 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde. The choice of solvent is a critical factor in controlling this selectivity.[4][6]
-
Elimination (E2): The alkoxide/phenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of HBr from the alkylating agent, allyl bromide in this case.[1][4] This is particularly problematic with more sterically hindered alkyl halides, though less of a concern with primary halides like allyl bromide.[4][7]
Diagram: O-Alkylation vs. C-Alkylation Pathways
Caption: A decision tree for troubleshooting low yields.
Issue 3: How do I effectively purify the final product?
-
Question: What is the best method to remove unreacted starting material and the C-alkylated byproduct? Answer: Flash column chromatography on silica gel is the most effective method.
-
Unreacted Phenol: The starting material, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, is significantly more polar than the product due to its free hydroxyl group. It will have a much lower Rf and can be easily separated.
-
C-Alkylated Byproduct: This byproduct also contains a free phenolic hydroxyl, making it more polar than your desired ether product. It will elute later from the column.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) will provide excellent separation.
-
-
Question: Can I use a liquid-liquid extraction to simplify purification? Answer: Yes, an acid-base extraction can be very useful as a preliminary purification step. After the reaction is complete and the solvent has been removed, dissolve the crude residue in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted phenolic starting material and the C-alkylated byproduct will be deprotonated and extracted into the aqueous layer. The desired ether product, lacking an acidic proton, will remain in the organic layer. This can significantly reduce the burden on the final column chromatography step.
Summary of Key Parameters and Side Products
| Parameter | Effect on O-Alkylation (Desired) | Effect on Side Reactions (C-Alkylation/Elimination) | Pro-Tip |
| Solvent | Favored by Polar Aprotic (DMF, ACN) | C-Alkylation favored by Protic (EtOH, H₂O) | Always use anhydrous DMF or ACN for best results. [4][6] |
| Temperature | Rate increases with temperature | Elimination (E2) is favored at higher temperatures. [4] | Maintain a moderate temperature (60-80 °C) for a good balance of rate and selectivity. |
| Base | Requires a base to form the phenoxide | A very strong or hindered base can favor elimination. | K₂CO₃ is a good choice as it's strong enough for the phenol but not overly aggressive. [4] |
| Alkyl Halide | Requires a reactive primary halide | Elimination is a major issue with secondary/tertiary halides. | Allyl bromide is a primary halide, minimizing the risk of elimination. [1][3] |
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link].
-
Carreón-Macedo, J. L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. Available at: [Link].
- American Institute of Chemical Engineers. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE 2022 Annual Meeting Proceedings.
-
Derr, J. B., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances. Available at: [Link].
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link].
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link].
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this.... Retrieved from [Link].
- Grokipedia. (n.d.). Allyl bromide.
-
Ataman Kimya. (n.d.). ALLY BROMIDE. Retrieved from [Link].
- Francis Academic Press. (n.d.).
-
Carreón-Macedo, J. L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. Scheme 4. Available at: [Link].
-
Wikipedia. (2023). Allyl bromide. Retrieved from [Link].
-
Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Retrieved from [Link].
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link].
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allyl bromide - Wikipedia [en.wikipedia.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
Technical Support Center: 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support center for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic aldehyde with a unique combination of functional groups that make it a valuable building block in organic synthesis. However, this same structural complexity introduces potential stability challenges. The presence of an allyloxy group on the benzene ring, in proximity to an aldehyde and other substituents, makes the molecule susceptible to specific degradation pathways. This guide will primarily focus on the most common stability issue—thermal rearrangement—as well as other potential concerns such as oxidation and hydrolysis.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Impurity or a New Compound Formation Upon Heating
Question: I heated my reaction mixture containing this compound and my analysis (TLC, LC-MS, NMR) shows a new, unexpected product. What could be happening?
Answer: The most probable cause is a thermal[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement . This is a well-known intramolecular reaction for aryl allyl ethers.[2][3] When heated, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring.
Causality: The Claisen rearrangement is driven by thermodynamics, leading to the formation of a more stable C-C bond at the expense of a C-O bond.[2] For this compound, the allyl group will migrate to the sterically accessible ortho position, yielding 3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde.
Experimental Evidence: Studies on similar molecules, such as 4-(allyloxy)-3-methoxybenzaldehyde, show that this rearrangement can be induced at high temperatures, for instance, at 200°C with microwave irradiation in a high-boiling solvent like N-methylpyrrolidone (NMP).[4]
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: If the Claisen rearrangement is an undesired side reaction, consider lowering your reaction temperature.
-
Alternative Heating Methods: If high temperatures are necessary for your desired transformation, be aware that microwave heating can significantly accelerate the Claisen rearrangement.[4] Conventional heating in an oil bath might offer better control.
-
Protecting Groups: If the rearrangement product is consistently forming, you may need to reconsider your synthetic strategy. It might be more effective to introduce the allyl group at a later stage of the synthesis.
-
Catalyst Choice: While typically a thermal process, some Lewis acids can catalyze the Claisen rearrangement at lower temperatures.[5] If your reaction employs a Lewis acid, investigate its potential to promote this side reaction.
Workflow for Identifying the Rearrangement Product:
Caption: Workflow for identifying the Claisen rearrangement product.
Issue 2: Gradual Degradation of the Compound During Storage or in Solution
Question: I've noticed my sample of this compound is developing a yellowish tint over time, and I'm seeing a new acidic impurity. What is causing this?
Answer: Benzaldehydes are susceptible to autoxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[2][6][7] In this case, this compound would oxidize to 4-(allyloxy)-3-chloro-5-methoxybenzoic acid. This process can be accelerated by exposure to air and light.[8]
Causality: The aldehyde C-H bond is relatively weak and can be abstracted by radicals, initiating a free-radical chain reaction with oxygen.
Troubleshooting Steps:
-
Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass vial to protect it from air and light.[3] For long-term storage, refrigeration (2-8°C) is recommended.[3]
-
Solvent Choice: When preparing solutions for reactions, use freshly distilled or deoxygenated solvents. Some solvents can promote oxidation.
-
Reaction Setup: For reactions that are sensitive to oxidation, perform them under an inert atmosphere.
Preventing Oxidative Degradation:
Caption: Key considerations for preventing oxidative degradation.
Issue 3: Decomposition in the Presence of Strong Acids
Question: My reaction is run under strongly acidic conditions, and I'm observing the formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde. What is this new product?
Answer: You are likely observing the acid-catalyzed hydrolysis of the allyl ether bond.[9] Strong acids can protonate the ether oxygen, making the allyl group a good leaving group, which then departs as an allyl carbocation. The resulting phenol is 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Causality: The stability of the resulting allyl carbocation facilitates this cleavage pathway under acidic conditions.[9]
Troubleshooting Steps:
-
Moderate Acidity: If possible, reduce the concentration of the acid or use a milder acid.
-
Anhydrous Conditions: The presence of water will promote hydrolysis. Ensure your reagents and solvents are anhydrous if the reaction chemistry allows.
-
Temperature Control: Higher temperatures will accelerate the rate of hydrolysis. Running the reaction at a lower temperature may minimize this side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It should be protected from light by using an amber or opaque container.[3]
Q2: Is this compound sensitive to light?
A2: Yes, substituted benzaldehydes can be sensitive to light.[8] Photochemical reactions can lead to degradation. It is best practice to store the compound in the dark and protect reaction mixtures from direct light.
Q3: At what temperature does the Claisen rearrangement become a significant concern?
A3: While the exact temperature can depend on the solvent and the presence of catalysts, significant rearrangement for similar compounds has been observed at temperatures around 180-220°C.[10] Microwave-assisted heating can promote the reaction at lower temperatures or in shorter times.[4]
Q4: Can I use this compound in aqueous solutions?
A4: Use in neutral or basic aqueous solutions at room temperature should be acceptable for short periods. However, in acidic aqueous solutions, there is a risk of hydrolysis of the allyl ether bond.[9] Prolonged exposure to basic conditions at elevated temperatures may also pose stability risks, though this is generally less of a concern than acidic conditions for this specific cleavage.
Q5: What are the main degradation products I should look for?
A5: The three primary degradation products to be aware of are:
-
3-allyl-5-chloro-4-hydroxy-5-methoxybenzaldehyde: From thermal Claisen rearrangement.
-
4-(allyloxy)-3-chloro-5-methoxybenzoic acid: From oxidation.
-
3-chloro-4-hydroxy-5-methoxybenzaldehyde: From acid-catalyzed hydrolysis.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[3] | Minimizes the rate of degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon).[3] | Prevents oxidation of the aldehyde to a carboxylic acid.[6] |
| Light | Store in an amber or opaque container.[3] | Protects from light-induced degradation.[8] |
| Moisture | Tightly sealed container. | Prevents potential hydrolysis, especially under acidic conditions.[9] |
| pH | Avoid strongly acidic conditions. | Prevents acid-catalyzed cleavage of the allyl ether.[9] |
Part 3: Experimental Protocols
Protocol 1: Monitoring for Claisen Rearrangement by Thin-Layer Chromatography (TLC)
This protocol allows for the rapid assessment of the thermal stability of your compound under specific reaction conditions.
Materials:
-
This compound
-
High-boiling point solvent (e.g., NMP, DMF)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Prepare a dilute solution of this compound in your chosen reaction solvent.
-
Spot a baseline sample on a TLC plate.
-
Heat the solution to your desired reaction temperature.
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the chosen developing solvent.
-
Visualize the plate under a UV lamp. The appearance of a new, more polar spot (lower Rf value) is indicative of the formation of the phenolic rearrangement product.
References
-
Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University. Available at: [Link]
-
Periasamy, M., & Reddy, M. R. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. Available at: [Link]
-
PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Kinetics of Acid-Catalyzed Hydrolysis of some α-Aryl Ether Lignin Model Compounds. Semantic Scholar. Available at: [Link]
-
National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]
-
RSC Publishing. (n.d.). Insights in the aerobic oxidation of aldehydes. Royal Society of Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein-Institut. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. labbox.es [labbox.es]
- 6. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 7. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its preparation via the Williamson ether synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the starting phenol, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (also known as 5-chlorovanillin), to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide) in an SN2 reaction.[1] While the reaction is robust, achieving high yield and purity requires careful control of reaction conditions to minimize side reactions.
This guide will walk you through the critical parameters of this synthesis, providing evidence-based recommendations and troubleshooting advice to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the synthesis of this compound?
A1: The most critical initial step is the choice of base for the deprotonation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde. The pKa of the phenolic hydroxyl group is a key determinant for selecting a base that will ensure complete deprotonation without promoting side reactions. The predicted pKa of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is approximately 6.41.[2] This relatively low pKa, due to the electron-withdrawing effects of the chloro and aldehyde groups, means that moderately strong bases are sufficient for deprotonation.
Q2: Which base should I use for the deprotonation?
A2: Given the pKa of ~6.41, a base whose conjugate acid has a pKa significantly higher than this value will effectively deprotonate the phenol.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction. It is a mild, inexpensive, and easy-to-handle solid base. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used to ensure complete deprotonation, particularly if the reaction is sluggish with potassium carbonate.[1]
-
Bases to Avoid: Strong nucleophilic bases like sodium hydroxide (NaOH) should be used with caution as they can potentially participate in unwanted side reactions.
Q3: What are the common side reactions to be aware of?
A3: The two primary side reactions of concern are C-alkylation and Claisen rearrangement.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored in the Williamson ether synthesis, some C-alkylation at the ortho position can occur, leading to the formation of 3-allyl-5-chloro-4-hydroxy-6-methoxybenzaldehyde. The choice of solvent can influence the O/C alkylation ratio.
-
Claisen Rearrangement: The desired product, this compound, can undergo a thermal Claisen rearrangement if the reaction is conducted at high temperatures for extended periods. This[3][3]-sigmatropic rearrangement will yield the isomeric 3-allyl-4-hydroxy-5-chloro-2-methoxybenzaldehyde.[3]
Q4: How can I minimize the formation of these side products?
A4: To minimize side reactions:
-
For C-Alkylation: Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.
-
For Claisen Rearrangement: Maintain a moderate reaction temperature (e.g., 60-80 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.
Q5: What is the best solvent for this reaction?
A5: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.
-
Recommended Solvents: Acetone, N,N-dimethylformamide (DMF), and acetonitrile are excellent choices.[4][5] Acetone is a good starting point due to its lower boiling point and ease of removal. DMF can be used for less reactive systems as it can be heated to higher temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting phenol. 2. Inactive allyl halide. 3. Insufficient reaction temperature or time. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH) or increase the amount of the current base. 2. Check the purity of the allyl halide and use a freshly opened bottle if possible. 3. Increase the reaction temperature in increments of 10 °C and monitor by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or allyl halide. 2. Reaction time is too short. | 1. Use a slight excess of the base (e.g., 1.5 equivalents) and allyl halide (e.g., 1.2 equivalents). 2. Continue to monitor the reaction by TLC until the starting phenol spot disappears. |
| Formation of Multiple Products (observed by TLC) | 1. C-alkylation is occurring. 2. Claisen rearrangement of the product. 3. Impurities in the starting materials. | 1. Switch to a more polar aprotic solvent (e.g., DMF). 2. Reduce the reaction temperature and monitor the reaction closely to avoid overheating. 3. Purify the starting materials before use. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to break up emulsions. |
Optimized Experimental Protocol
This protocol is designed to provide a high yield of this compound with minimal side product formation.
Materials:
-
3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Allyl bromide (1.2 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add allyl bromide to the mixture dropwise at room temperature while stirring.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the potassium salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient eluent system of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane).[6] Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate can be employed.[7]
Visualizing the Process
Reaction Mechanism
Caption: A systematic approach to troubleshooting low reaction yields.
Key Parameter Relationships
Caption: Interplay of key reaction parameters affecting yield and purity.
References
- BenchChem. (2025).
- Human Metabolome Database. (2021). Showing metabocard for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (HMDB0245834).
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- University of Rochester. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
challenges in the characterization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support guide for the characterization of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing or utilizing this versatile intermediate. The unique combination of an aldehyde, a halogen, and an allyl ether on a substituted aromatic ring presents specific challenges during analytical characterization. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities with confidence.
Table of Contents
-
Molecule at a Glance: Expected Analytical Data
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide by Analytical Technique
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
-
General Experimental & Purity Concerns
-
Appendices
-
Appendix A: Standard Operating Procedures (SOPs) for Sample Preparation
-
Appendix B: Logical Workflow for Characterization
-
-
References
Molecule at a Glance: Expected Analytical Data
Before troubleshooting, it's crucial to have a baseline for a pure sample. The following table summarizes the expected data for this compound.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₁H₁₁ClO₃ | |
| Molecular Weight | 226.66 g/mol | Monoisotopic Mass: 226.040 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | ~9.85 (s, 1H, CHO), ~7.40 (d, J=1.5 Hz, 1H, Ar-H), ~7.35 (d, J=1.5 Hz, 1H, Ar-H), ~6.10 (ddt, 1H, -OCH₂-CH=CH₂)~5.45 (dd, 1H, -CH=CH₂ trans), ~5.35 (dd, 1H, -CH=CH₂ cis), ~4.70 (dt, 2H, -O-CH₂-CH=), ~3.95 (s, 3H, -OCH₃) | Chemical shifts (δ, ppm) are approximate. Coupling constants (J) are in Hz. The two aromatic protons appear as distinct doublets due to four-bond coupling. |
| ¹³C NMR (CDCl₃, 100 MHz) | ~190.5 (CHO), ~153.0 (C-OAllyl), ~150.0 (C-OMe), ~135.0 (C-CHO), ~131.5 (-CH=CH₂), ~123.0 (C-Cl), ~119.0 (=CH₂), ~111.0 (Ar-CH), ~109.0 (Ar-CH), ~70.0 (-O-CH₂-), ~56.5 (-OCH₃) | Chemical shifts (δ, ppm) are approximate. |
| FT-IR (ATR) | ~2850, 2750 cm⁻¹ (Aldehyde C-H), ~1690 cm⁻¹ (Aromatic C=O), ~1580, 1470 cm⁻¹ (Aromatic C=C), ~1270, 1040 cm⁻¹ (Ether C-O), ~850 cm⁻¹ (C-Cl) | Wavenumbers (cm⁻¹) are approximate. The C=O stretch is lowered due to conjugation with the aromatic ring.[1][2] |
| Mass Spec (ESI+) | m/z 227.047 [M+H]⁺ | Expect an M+2 isotope peak for ³⁷Cl at m/z 229.044 with ~32% the intensity of the M peak.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for after synthesis?
A1: The most prevalent impurities arise from starting materials or side reactions.
-
Starting Material: Unreacted 3-chloro-4-hydroxy-5-methoxybenzaldehyde (or a similar precursor) is common.[5] Its presence is easily detected by a broad -OH peak in the FT-IR spectrum (~3300 cm⁻¹) and the absence of allyl signals in the ¹H NMR.
-
Claisen Rearrangement Product: If the synthesis or workup involves high temperatures, you may see the product of a Claisen rearrangement: 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[6][7] This isomer will have a distinct ¹H NMR spectrum, showing a phenolic -OH proton and aliphatic allyl signals instead of allyloxy signals.
-
Oxidation Product: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 4-(allyloxy)-3-chloro-5-methoxybenzoic acid. This is often observed as a broad singlet between 10-12 ppm in the ¹H NMR spectrum.
Q2: Is this compound stable for long-term storage?
A2: Benzaldehydes are prone to air oxidation. For long-term storage, it is advisable to keep the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., 4°C) and protected from light. Storing as a solid is preferable to in solution.
Q3: My ¹H NMR shows only two singlets in the aromatic region. Is this correct?
A3: Yes, this is expected. Due to the 1,2,3,5-substitution pattern on the benzene ring, the two aromatic protons are not adjacent and thus do not exhibit typical ortho or meta coupling. They will appear as two distinct signals, which may be sharp singlets or narrow doublets if a small four-bond "W" coupling (⁴J) is resolved.
Troubleshooting Guide by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My aldehyde proton signal at ~9.85 ppm is broad and its integration is less than 1H. What is happening? A: This is a classic sign of two potential issues:
-
Chemical Exchange: The aldehyde proton can sometimes undergo slow chemical exchange with trace amounts of acidic protons (e.g., from water or silica gel residue) in the NMR solvent (CDCl₃), leading to broadening.
-
Oxidation: A portion of your sample may have oxidized to the carboxylic acid. The carboxylic acid proton appears much further downfield (10-12 ppm) and is often very broad. The reduced integration of the aldehyde signal indicates partial conversion.
-
Solution: To confirm exchange, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The aldehyde proton signal should sharpen, while any acidic protons (like water or a carboxylic acid OH) will exchange with deuterium and disappear. To check for the acid impurity, look for its characteristic downfield signal.
Q: The signals for my allyl group's terminal protons (=CH₂) around 5.3-5.5 ppm are overlapping and difficult to interpret. How can I resolve them? A: This is common on lower-field spectrometers. The chemical shift difference between the cis and trans protons of the vinyl group is small.
-
Solution 1 (Higher Field): The best solution is to run the sample on a higher-field NMR spectrometer (e.g., 500 MHz or greater). The increased spectral dispersion will likely resolve these signals into clear, separate multiplets.
-
Solution 2 (2D NMR): A 2D COSY (Correlation Spectroscopy) experiment can be invaluable. It will show you which protons are coupled to each other, allowing you to trace the connectivity from the allylic -OCH₂- protons to the vinyl -CH= proton, and then to the terminal =CH₂ protons, even if they are overlapping in the 1D spectrum.
Q: I see a weak set of signals that resemble the main product but are slightly shifted. What could this be? A: You may be observing a rotamer or a constitutional isomer.
-
Cause: The most likely isomer is the Claisen rearrangement product mentioned in the FAQs.[6][7] This occurs when the allyl group migrates from the oxygen to the ortho position on the ring, yielding an isomer with a free hydroxyl group.
-
Verification: Compare the spectrum to the expected pattern for the rearranged product. Look for the disappearance of the allyloxy -OCH₂- signal (~4.7 ppm) and the appearance of a new aromatic Ar-CH₂- signal (~3.4 ppm) and a phenolic -OH signal. An FT-IR spectrum would confirm the presence of the -OH group.
Mass Spectrometry (MS)
Q: I am using ESI-MS and I don't see the expected [M+H]⁺ at m/z 227. Instead, I see a strong peak at m/z 249. What is this? A: You are likely observing a sodium adduct, [M+Na]⁺. Aldehydes and ethers can chelate sodium ions, which are ubiquitous in glassware, solvents, and buffers.
-
Calculation: 226.04 (Exact Mass) + 22.99 (Mass of Na⁺) = 249.03. This matches your observation.
-
Solution: Sodium adducts are very common and not necessarily a problem. To promote the formation of the protonated molecule [M+H]⁺, you can try adding a small amount (0.1%) of an acid like formic acid to your sample solution before injection. This provides a ready source of protons.
Q: My mass spectrum shows a prominent isotopic cluster for the molecular ion, but the ratio isn't the expected 3:1 for a single chlorine atom. Why? A: The theoretical intensity ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 100:32.5 (or roughly 3:1).[3][4] If your observed ratio is significantly different, consider these possibilities:
-
Overlapping Species: Another ion with a similar m/z value might be co-eluting or present in your sample, interfering with the isotopic pattern. This could be a fragment ion or an impurity.
-
Detector Saturation: If your signal is extremely intense, the detector may be saturated, leading to a non-linear response and distorted isotopic ratios.
-
Solution: First, ensure you are looking at a clean, background-subtracted spectrum corresponding to your chromatographic peak. If the issue persists, dilute your sample and re-inject. This will prevent detector saturation and often clarifies the true isotopic ratio.
High-Performance Liquid Chromatography (HPLC)
Q: My peak for the compound is tailing significantly on a C18 column. How can I improve the peak shape? A: Peak tailing for aldehydes on reverse-phase columns is often caused by secondary interactions between the polar carbonyl group and residual, un-capped silanol groups (-Si-OH) on the silica support.
-
Solution 1 (Mobile Phase Modifier): The most effective solution is to add a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. The acid protonates the silanol groups, minimizing their interaction with your analyte and resulting in a much sharper, more symmetrical peak.
-
Solution 2 (Column Choice): Use a modern, end-capped column or one with a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer accessible silanol groups or offer different selectivity.
-
Solution 3 (Derivatization): For sensitive quantification, consider derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is less polar, more stable, and has a strong UV chromophore, making it ideal for HPLC analysis.[8][9][10]
Q: I am trying to establish purity by HPLC-UV, but I suspect I have an impurity that co-elutes. How can I confirm this? A: Co-elution is a common challenge. A single symmetrical peak on one HPLC method does not guarantee purity.
-
Solution 1 (Use a Diode Array Detector - DAD/PDA): A DAD allows you to check for peak purity. The software can extract UV-Vis spectra across the peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. If they differ, it indicates a co-eluting impurity.
-
Solution 2 (Change the Method): Develop an orthogonal HPLC method. If you are using a C18 column with a methanol/water mobile phase, try a different column (like a cyano or phenyl column) or a different organic modifier (like acetonitrile). An impurity that co-elutes on one system is unlikely to do so on a completely different one.
-
Solution 3 (Couple to Mass Spectrometry): LC-MS is the definitive tool here. By monitoring the mass spectrum across the chromatographic peak, you can easily identify if more than one molecular weight is present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q: I don't see the two distinct aldehyde C-H stretching peaks around 2750 and 2850 cm⁻¹. Does this mean my compound is not an aldehyde? A: Not necessarily. While the C=O stretch around 1690 cm⁻¹ is the most prominent and reliable indicator, the C-H aldehyde stretches can sometimes be weak or obscured.[1][11]
-
Causality: The aromatic C-H stretches and aliphatic C-H stretches from the allyl and methoxy groups can sometimes overlap with or obscure the aldehyde C-H signals, especially the one at higher wavenumber (~2850 cm⁻¹).
-
Confirmation: Rely on the combination of evidence. A strong C=O stretch at the correct frequency, combined with the characteristic aldehyde proton signal at ~9.85 ppm in the ¹H NMR, is definitive proof of the aldehyde functionality. The absence of the weak C-H stretches in the IR is not sufficient to rule it out.
Q: I see a broad absorption around 3400 cm⁻¹. My NMR looks clean, so what could this be? A: This almost always indicates the presence of an O-H bond.
-
Cause 1 (Water): The most common cause is residual water in your sample or the KBr pellet (if used).
-
Cause 2 (Phenolic Impurity): You may have a small amount of a hydroxyl-containing impurity, such as the 3-chloro-4-hydroxy-5-methoxybenzaldehyde starting material, that is below the detection limit of your NMR. FT-IR is often more sensitive to highly polar functional groups like -OH.
-
Solution: To rule out water, ensure your sample is rigorously dried under high vacuum. If the peak persists, it is likely a real impurity. You may need to re-purify your material using column chromatography.
General Experimental & Purity Concerns
Q: I purified my compound by column chromatography on silica gel, but my post-column NMR shows new, minor impurities. What happened? A: Silica gel is acidic and can sometimes catalyze reactions on the column, especially with sensitive functional groups.
-
Potential Issue: The acidic nature of silica can potentially catalyze the hydrolysis of the allyl ether or other minor degradations. Furthermore, aldehydes can sometimes bind irreversibly to the silica or streak during chromatography.
-
Solution:
-
Deactivate the Silica: Before preparing your column, you can wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and then re-equilibrate with your mobile phase. This neutralizes the acidic sites.
-
Use Alumina: Consider using neutral or basic alumina for your chromatography instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Load the compound and elute it as efficiently as possible.
-
Appendices
Appendix A: Standard Operating Procedures (SOPs) for Sample Preparation
-
SOP-01: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and acquire the spectrum.
-
-
SOP-02: HPLC Sample Preparation
-
Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.
-
From the stock solution, prepare a working solution at ~50 µg/mL using the initial mobile phase composition as the diluent.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vial in the autosampler for injection.
-
-
SOP-03: MS (Infusion) Sample Preparation
-
Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Appendix B: Logical Workflow for Characterization
This diagram outlines a systematic workflow for the initial characterization and purity verification of a new batch of this compound.
Caption: A typical characterization workflow for a synthesized compound.
References
- BenchChem. (2025).
- 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. (2006). PubMed.
- Chemistry LibreTexts. (2020). 16.
- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2025).
- Chemistry LibreTexts. (2023).
- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde.
- IR spectra of benzaldehyde at different concentrations. (n.d.).
- Mass spectrometry of halogen-containing organic compounds. (2025).
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
- Sci-Hub.
- SpectraBase. This compound oxime.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde.
- ChemicalBook. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed.
- Benchchem.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chrom
- U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- TuxDigital Forum. Spectrometric Identification Of Organic Compounds Solutions Manual.
- PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Identification of Unknown Organic Compounds. (n.d.).
- SpectraBase. 4-Allyloxy-3-methoxybenzaldehyde - Optional[MS (GC)].
- PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- PubChemLite. 3-chloro-5-fluoro-4-methoxybenzaldehyde (C8H6ClFO2).
- PubChem. 3-Chloro-5-methoxybenzaldehyde.
- PubChemLite. 3-chloro-4-hydroxy-5-methoxybenzaldehyde (C8H7ClO3).
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. auroraprosci.com [auroraprosci.com]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Scaling Up the Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this valuable benzaldehyde derivative. We will delve into a robust synthesis protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure the success of your work.
Synthesis Overview and Mechanism
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for forming ethers and proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]
In this specific application, the phenolic hydroxyl group of the starting material, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (commonly known as 5-chlorovanillin), is deprotonated by a mild base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an allyl halide (typically allyl bromide), displacing the halide and forming the desired ether product.[3] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react, thus accelerating the SN2 reaction.[4]
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Notes |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 186.59 | 1.87 g | 10 | Starting material. Ensure high purity.[5] |
| Allyl Bromide | 120.98 | 1.1 mL (1.45 g) | 12 | Use 1.2 equivalents. Freshly distilled is preferred. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 | Use 2.0 equivalents. Finely powdered and dried. |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | - | Anhydrous grade. |
| Ethyl Acetate | 88.11 | ~150 mL | - | For extraction. |
| Saturated Brine Solution | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.87 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add anhydrous DMF (30 mL) to the flask.
-
Reagent Addition: While stirring the suspension, add allyl bromide (1.1 mL, 12 mmol) dropwise at room temperature using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-65 °C and maintain stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane (starting from 5% and gradually increasing to 15%) to afford this compound as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My TLC analysis shows very low conversion or no product formation even after several hours. What's going wrong?
A1: This is a common issue that can stem from several factors related to reagents or reaction conditions.
-
Inactive Base: Potassium carbonate is hygroscopic and can absorb moisture from the air, reducing its basicity. Ensure you are using finely powdered, anhydrous K₂CO₃ that has been properly stored in a desiccator or dried in an oven prior to use.
-
Impure Starting Material: The purity of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is critical. Impurities can interfere with the reaction. Verify the purity of your starting material by melting point or NMR spectroscopy.
-
Degraded Allyl Bromide: Allyl bromide can degrade over time, especially if exposed to light or air. It is advisable to use a freshly opened bottle or to distill the reagent before use.
-
Insufficient Temperature: The Williamson ether synthesis with a mild base like K₂CO₃ requires thermal energy to proceed at a reasonable rate. Ensure your reaction is maintained at the recommended 60-65 °C. Temperatures that are too low will result in a sluggish reaction.
-
Solvent Quality: The use of anhydrous DMF is recommended. Water in the solvent can hydrolyze the allyl bromide and deactivate the phenoxide intermediate.
Q2: I see multiple spots on my TLC plate besides the starting material and product. What are these byproducts and how can I minimize them?
A2: Byproduct formation can complicate purification and reduce yield. Here are the likely culprits:
-
Unidentified Impurities: The most common "byproducts" are often impurities carried over from the starting materials. Always check the purity of your reagents first.
-
Hydrolysis of Allyl Bromide: If there is moisture in the reaction, allyl bromide can hydrolyze to allyl alcohol. This can be minimized by using anhydrous solvent and base.
-
Side reactions with Solvent: While DMF is generally stable, under prolonged heating or with very strong bases (not the case here), it can decompose. This is unlikely under the recommended conditions but is a possibility with alternative, more aggressive reaction parameters.
-
Minimization Strategy: The best way to avoid byproducts is to use high-purity reagents, maintain anhydrous conditions, and adhere to the recommended reaction temperature and time. Do not overheat the reaction, as this can sometimes lead to decomposition.
Q3: The purification by column chromatography is difficult. The product co-elutes with an impurity. What should I do?
A3: Effective purification is key to obtaining a high-purity final product.
-
Optimize Your Solvent System: If co-elution is an issue, the polarity of your eluent system may not be optimal. Try a shallower gradient during column chromatography (e.g., increase ethyl acetate percentage by 1-2% at a time). Alternatively, you can try a different solvent system altogether, such as dichloromethane/hexane.
-
TLC Analysis is Key: Before running a column, carefully test different solvent systems using TLC plates to find the one that gives the best separation between your product and the impurity. Aim for a difference in Rf values (ΔRf) of at least 0.2.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent alternative or complementary purification step.[6] Try dissolving the crude product in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium hydride (NaH)?
A: Yes, a stronger base like sodium hydride can be used and will typically result in a faster reaction at a lower temperature (e.g., room temperature). However, NaH is a much more hazardous reagent that reacts violently with water and requires strictly anhydrous conditions and handling under an inert atmosphere (e.g., argon or nitrogen). For scalability and safety, potassium carbonate is often preferred.
Q: Is it possible to use a different solvent, such as acetone or acetonitrile?
A: Acetone and acetonitrile are suitable polar aprotic solvents for this SN2 reaction and can be used as alternatives to DMF.[4] Acetone is a good choice due to its lower boiling point, which makes it easier to remove during workup. You may need to run the reaction at reflux (approx. 56 °C for acetone) to achieve a comparable reaction rate.
Q: How do I confirm the structure of my final product?
A: The structure and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methoxy group (~3.9 ppm), and the allyl group protons (including signals for the -OCH₂- group around 4.6 ppm and the vinyl protons between 5.2-6.1 ppm).[7]
-
¹³C NMR: Look for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the methoxy and allyloxy groups.
-
IR Spectroscopy: Key peaks include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O-C stretches for the ether linkages.[7]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Q: What are the primary safety precautions for this synthesis?
A: Always conduct the reaction in a well-ventilated fume hood.
-
Allyl Bromide: Is a lachrymator and is toxic. Avoid inhalation and skin contact.
-
DMF: Is a skin irritant and can be absorbed through the skin. Wear appropriate gloves (nitrile gloves are often recommended, but check compatibility charts).
-
General Precautions: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Visual Workflows
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low reaction yield.
References
-
Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
-
Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]
-
Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Frontiers in Chemistry. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Susanti, D., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2019). The Williamson Ether Synthesis. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Sharma, P., et al. (2014). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules. Available at: [Link]
-
PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting Claisen rearrangement of allyloxy benzaldehydes
Welcome to the Technical Support Center for the Claisen Rearrangement of Allyloxy Benzaldehydes. As a Senior Application Scientist, this guide is designed to provide you, our esteemed colleagues in research and drug development, with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges and frequently asked questions, grounding our advice in the fundamental principles of the reaction mechanism and supporting it with authoritative references.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The Claisen rearrangement of allyloxy benzaldehydes is a robust transformation, but like any chemical reaction, it can present challenges. This section is dedicated to resolving specific issues you may encounter at the bench.
Issue 1: Low or No Conversion of the Starting Material
You've set up your reaction, refluxed for hours, and your TLC or GC-MS analysis shows predominantly starting material. This is a common frustration, and here are the likely culprits and their solutions.
Primary Cause: Insufficient Thermal Energy
The traditional Claisen rearrangement is a thermal, pericyclic reaction that requires a significant input of energy to overcome the activation barrier of the concerted[1][1]-sigmatropic shift.[2][3]
Troubleshooting Steps:
-
Temperature Optimization: The required temperature for the thermal Claisen rearrangement is typically high, often in the range of 180-250°C.[2] If your reaction is sluggish, a systematic increase in temperature is the first logical step.
-
Solvent Selection: The choice of solvent is critical for reaching and maintaining the necessary reaction temperature. High-boiling point solvents are often essential.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Diethylaniline | 217 | A common choice, also acts as a base. |
| Decalin | 187-195 | An inert, high-boiling hydrocarbon solvent. |
| Xylene | ~140 | May not be sufficient for less reactive substrates. |
| Propylene Carbonate | 242 | A more environmentally benign alternative.[2] |
Secondary Cause: Unfavorable Electronic or Steric Effects
The electronic nature of the substituents on the benzaldehyde ring can significantly influence the reaction rate. Electron-withdrawing groups can sometimes hinder the rearrangement.[4]
Troubleshooting Steps:
-
Lewis Acid Catalysis: To circumvent the need for very high temperatures, which can risk decomposition of your starting material or product, a Lewis acid catalyst can be employed.[2] Catalysts like BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can dramatically accelerate the reaction, often allowing it to proceed at or near room temperature.[2]
-
Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement
-
Dissolve the allyloxy benzaldehyde in a suitable anhydrous solvent (e.g., CH₂Cl₂ or DCE) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C or -78°C, depending on the reactivity of the Lewis acid.
-
Slowly add the Lewis acid (e.g., 1.1 equivalents of BCl₃ as a 1M solution in hexanes).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction carefully with a proton source (e.g., methanol, followed by water or dilute HCl).
-
Proceed with a standard aqueous workup and purification.
-
-
Issue 2: Formation of a Significant Amount of the para-Substituted Product
You were aiming for the ortho-allyl phenol, but a considerable amount of the para-isomer is appearing in your product mixture.
Underlying Mechanism:
This is a classic outcome when both ortho positions are blocked. The reaction proceeds through a tandem sequence: an initial[1][1]-sigmatropic shift to the ortho position, followed by a[1][1]-sigmatropic (Cope) rearrangement to the para position, and subsequent tautomerization to the phenol.[5] Even with a free ortho position, this pathway can sometimes compete.
Troubleshooting Strategies:
-
Substituent Effects: The electronic nature of substituents can direct the rearrangement. Electron-donating groups at the meta-position can favor the formation of the para-product.[6]
-
Reaction Conditions: While generally dictated by the substrate, carefully controlling the temperature may slightly influence the ortho/para ratio in some cases. Lower temperatures, when feasible (e.g., with Lewis acid catalysis), might favor the kinetically preferred ortho product.
Issue 3: Observation of Abnormal Rearrangement Products
In some specific cases, such as with 2-(allyloxy)-3-hydroxybenzaldehyde, unusual rearrangement pathways have been observed, leading to products that are not the result of a direct ortho or para Claisen rearrangement.[7]
Guidance:
If you are working with a substrate that has the potential for complex, competing rearrangement pathways, it is crucial to:
-
Thoroughly Characterize All Products: Employ a range of analytical techniques (NMR, MS, IR) to fully elucidate the structures of all major and minor products.
-
Consult the Literature: For highly substituted or unusual substrates, a deep dive into the literature for analogous systems is invaluable. The formation of these "abnormal" products is often substrate-specific.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen rearrangement?
The Claisen rearrangement is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[3][6] This means that the bond-breaking and bond-forming events occur simultaneously through a cyclic, six-membered transition state.[8] For an allyloxy benzaldehyde, the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. The initial product is a non-aromatic dienone, which rapidly tautomerizes to the stable aromatic phenol.[8]
Caption: The concerted mechanism of the aromatic Claisen rearrangement.
Q2: How do I monitor the progress of my Claisen rearrangement?
The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The product, a phenol, will have a different polarity compared to the starting ether, resulting in a different Rf value. Staining with a potassium permanganate solution can be effective for visualizing both the starting material and the product.
-
GC-MS: This is a powerful technique for both monitoring the disappearance of the starting material and the appearance of the product, as well as for identifying any byproducts by their mass spectra.[4]
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted heating can be a very effective technique for accelerating the Claisen rearrangement, often leading to significantly reduced reaction times and improved yields.[5]
Q4: What are some common side reactions to be aware of?
Besides the formation of the para-product, other potential side reactions include:
-
Polymerization: At high temperatures, the allyl group can polymerize.
-
Decomposition: Sensitive functional groups on your molecule may not withstand the high temperatures of the thermal rearrangement, leading to decomposition. This is a strong argument for exploring Lewis acid-catalyzed conditions.[2]
-
Elimination: In some cases, elimination of the allyl group can occur.
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for setting up and troubleshooting your Claisen rearrangement experiment.
Caption: A decision-making workflow for the Claisen rearrangement.
References
- Vertex AI Search. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
- National Institutes of Health. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory.
- Alfa Chemistry. (n.d.). Claisen Rearrangement.
- BenchChem. (2025). Technical Support Center: Troubleshooting the Claisen Rearrangement of Substituted Aryl Allyl Ethers.
- BenchChem. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide.
- Wikipedia. (n.d.). Claisen rearrangement.
- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde and Related Aryl Allyl Ethers.
- Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism.
- ACS Publications. (n.d.). Two new abnormal pathways in the para-Claisen rearrangement of 2(allyloxy)- and 2-(crotyloxy)-3-hydroxybenzaldehyde. The Journal of Organic Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde during storage
Welcome to the technical support center for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and use. Here, we address common issues related to the decomposition of this compound and provide troubleshooting guidance in a direct question-and-answer format. Our protocols are grounded in established chemical principles to ensure experimental success and reproducibility.
Understanding the Stability of this compound
This compound is a substituted aromatic aldehyde containing two key functional groups that influence its stability: an aldehyde and an allyl ether. Both groups are susceptible to degradation under common laboratory conditions, primarily through oxidation and peroxide formation.
-
Aldehyde Oxidation: The aldehyde group (-CHO) is prone to oxidation to a carboxylic acid (-COOH) in the presence of air (oxygen). This process can be accelerated by light and heat, leading to the formation of 4-(allyloxy)-3-chloro-5-methoxybenzoic acid as a primary impurity.[1]
-
Allyl Ether Peroxide Formation: The allyl ether group (-O-CH₂-CH=CH₂) can undergo free-radical chain reactions with atmospheric oxygen to form explosive peroxides.[2] This reaction is often initiated by light, heat, or the presence of metal ion impurities.
Understanding these two primary degradation pathways is crucial for implementing effective storage and handling procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound has developed a yellowish tint. Is it still usable?
A change in color from colorless or pale yellow to a more pronounced yellow or brownish hue is a common indicator of degradation. This discoloration is often associated with the formation of oxidized impurities.
Troubleshooting Steps:
-
Purity Assessment: The first step is to assess the purity of the material. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Impurity Identification: If possible, identify the impurities. The most likely impurity is the corresponding carboxylic acid, 4-(allyloxy)-3-chloro-5-methoxybenzoic acid. Mass spectrometry coupled with chromatography (LC-MS or GC-MS) can confirm this.
-
Decision on Use: For many synthetic applications, minor impurities may not significantly affect the outcome. However, for high-purity applications, such as in the final steps of pharmaceutical synthesis, using the discolored reagent is not recommended. If the purity is below your experimental tolerance, the reagent should be repurified or discarded.
FAQ 2: I am seeing inconsistent results in my reactions using a previously opened bottle of this compound. What could be the cause?
Inconsistent reaction outcomes are a classic sign of reagent degradation. The presence of impurities can alter reaction kinetics, lead to side product formation, or inhibit the reaction altogether.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Causality behind the workflow:
-
Purity Check: This is the most direct way to determine if the starting material is the source of the inconsistency.
-
Peroxide Test: Peroxides can initiate unwanted side reactions, making this a critical safety and quality check for any allyl ether compound.
-
Repurification vs. Discarding: The decision to repurify depends on the level of impurity and the available laboratory equipment. For significant peroxide formation, disposal is the safest option.
Protocols for Quality Assessment
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the available instrumentation.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the aldehyde and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the aldehyde has strong absorbance (e.g., 254 nm or 280 nm).
-
Inject the sample and record the chromatogram.
-
-
Data Analysis: Determine the area percentage of the main peak corresponding to the aldehyde. The presence of significant secondary peaks indicates impurity.
Protocol 2: Detection of Peroxides
This qualitative test can indicate the presence of peroxides. Commercial peroxide test strips are also available and offer a convenient alternative.
Reagents:
-
10% aqueous potassium iodide (KI) solution
-
Glacial acetic acid
-
Sample of this compound
Procedure:
-
In a clean, dry test tube, add 1 mL of the aldehyde sample.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture and observe any color change.
Interpretation:
-
No color change or a pale yellow color: Peroxides are likely absent or at very low levels.
-
A distinct yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Recommended Storage Conditions
To minimize decomposition, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of oxidation and peroxide formation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Displaces oxygen, preventing oxidation and peroxide formation. |
| Light | Amber glass vial, stored in the dark | Protects the compound from light-initiated degradation. |
| Container | Tightly sealed container with a PTFE-lined cap | Prevents exposure to atmospheric oxygen and moisture. |
Potential Decomposition Pathways
Caption: Primary decomposition pathways of the target compound.
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]
-
Techno PharmChem. Benzaldehyde Safety Data Sheet. [Link]
Sources
Technical Support Center: Synthesis and Workup of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the common challenges encountered during this specific Williamson ether synthesis and subsequent workup procedures. Our aim is to equip you with the necessary knowledge to navigate this synthesis with confidence and achieve high-purity products.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] In this reaction, the hydroxyl group of a substituted phenol, in this case, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic allyl halide (typically allyl bromide or chloride) in an SN2 reaction to yield the desired allyl ether.[1][3]
The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring introduces specific considerations that can influence reaction rates and the propensity for side reactions. This guide will address these nuances and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).
-
Potassium carbonate (K₂CO₃) is a mild and commonly used base for this type of reaction. It is often used in polar aprotic solvents like acetone or DMF.
-
Sodium hydride (NaH) is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[1] It is typically used in anhydrous solvents like THF or DMF.
-
Sodium hydroxide (NaOH) is a strong base that can also be used, often in a biphasic system with a phase-transfer catalyst or in a polar solvent.
The choice of base can influence the reaction rate and the formation of side products. For this specific substrate, potassium carbonate is often a good starting point due to its ease of handling and moderate reactivity.
Q2: Which solvent is most suitable for this synthesis?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide anion, thus increasing its reactivity.[1]
-
Acetone: A good choice when using K₂CO₃, as it is easy to remove during workup.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction. However, its high boiling point can make it difficult to remove completely during workup.
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
The choice of solvent can also impact the solubility of the reagents and the reaction temperature.
Q3: Can C-alkylation be a problem in this synthesis?
Yes, C-alkylation is a potential side reaction in the alkylation of phenoxides. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation. Factors that can influence the O/C alkylation ratio include the solvent, counter-ion, and temperature. For this specific substrate, the steric hindrance from the adjacent methoxy and chloro groups is likely to disfavor ortho C-alkylation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4][5] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (3-chloro-4-hydroxy-5-methoxybenzaldehyde) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Reagent quantities and reaction times may require optimization.
Materials:
-
3-chloro-4-hydroxy-5-methoxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add allyl bromide (1.1 - 1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Reagent | Molar Ratio (eq) | Key Considerations |
| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | 1.0 | Ensure it is dry. The purity of the starting material will affect the final product purity. |
| Allyl Bromide | 1.1 - 1.5 | Use a slight excess to drive the reaction to completion. Handle in a fume hood as it is a lachrymator. |
| Potassium Carbonate | 1.5 - 2.0 | Use anhydrous and finely powdered for maximum surface area and reactivity. An excess ensures complete deprotonation. |
| Acetone | - | Use anhydrous grade to prevent hydrolysis of the allyl halide and to ensure the base is effective. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup, providing their likely causes and actionable solutions.
Problem 1: The reaction is very slow or incomplete.
-
Potential Cause A: Ineffective deprotonation of the phenol.
-
Explanation: The base may not be strong enough or may be of poor quality (e.g., hydrated potassium carbonate). The chloro- and methoxy- groups have opposing electronic effects on the acidity of the phenolic proton. The electron-withdrawing chloro group increases acidity, while the electron-donating methoxy group decreases it. The net effect determines the ease of deprotonation.
-
Solution:
-
Ensure the potassium carbonate is anhydrous and finely powdered.
-
Increase the amount of potassium carbonate to 2.5-3.0 equivalents.
-
Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Exercise caution as NaH is highly reactive.
-
-
-
Potential Cause B: Low reaction temperature.
-
Explanation: The SN2 reaction rate is temperature-dependent. Insufficient heating will result in a sluggish reaction.
-
Solution: Ensure the reaction mixture is refluxing gently. If using a higher boiling point solvent like DMF, the reaction can be heated to a higher temperature (e.g., 60-80 °C).
-
-
Potential Cause C: Impure reagents.
-
Explanation: The presence of water in the solvent or reagents can quench the phenoxide and hydrolyze the allyl bromide.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Problem 2: A significant amount of a byproduct is observed on TLC.
-
Potential Cause A: C-alkylation.
-
Explanation: As mentioned in the FAQs, the phenoxide can undergo alkylation on the aromatic ring.
-
Solution:
-
The choice of solvent can influence the site of alkylation. Less polar, aprotic solvents generally favor O-alkylation.
-
The counter-ion of the base can also play a role. Using a potassium base (K₂CO₃) often favors O-alkylation over a sodium base.
-
-
-
Potential Cause B: Elimination of allyl bromide.
-
Explanation: The phenoxide is a strong base and can induce elimination of HBr from allyl bromide to form allene, though this is less common with primary halides.
-
Solution: Maintain a moderate reaction temperature. Excessive heat can favor elimination over substitution.
-
Problem 3: Difficulty in purifying the product.
-
Potential Cause A: Co-elution of impurities during column chromatography.
-
Explanation: The product and unreacted starting material or side products may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.
-
Consider an alternative purification method.
-
-
-
Potential Cause B: Presence of unreacted starting material.
-
Explanation: If the reaction did not go to completion, the starting material will contaminate the crude product.
-
Solution:
-
During the workup, an aqueous wash with a mild base like sodium bicarbonate (as described in the protocol) can help remove the acidic starting phenol.
-
For more stubborn cases, the aldehyde product can be selectively purified by forming a reversible bisulfite adduct.[4] Dissolve the crude product in a suitable solvent (e.g., ethanol), add a saturated solution of sodium bisulfite, and stir. The aldehyde will form a solid adduct that can be filtered off. The aldehyde can then be regenerated by treating the adduct with a mild acid or base.
-
-
Workup Procedure Workflow
Caption: A flowchart illustrating the step-by-step workup procedure for the isolation of crude this compound followed by purification.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde by NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR data for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.
This document moves beyond a mere listing of spectral data. It is designed to empower researchers, scientists, and drug development professionals with the rationale behind spectral assignments, a comparative analysis with analogous structures, and a robust experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Spectroscopic Rationale
The structure of this compound presents a fascinating case for NMR analysis. The interplay of electron-donating (allyloxy, methoxy) and electron-withdrawing (chloro, aldehyde) substituents on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts of the aromatic protons and carbons. Understanding these substituent effects is paramount for accurate spectral interpretation.
¹H NMR Spectral Interpretation: A Detailed Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy group, and the allyl group. By comparing with known data for substituted benzaldehydes and allyl ethers, we can predict and interpret the spectrum with high confidence. For instance, the aldehyde proton of benzaldehyde itself resonates around 10.0 ppm, and this chemical shift is sensitive to the electronic nature of the ring substituents.[1][2][3]
Expected ¹H NMR Data Summary
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - | 1H |
| Aromatic (H-2, H-6) | 7.3 - 7.5 | Doublet (d) or two singlets | ~2-3 Hz (meta coupling) | 2H |
| Allyl (-OCH₂CH=CH₂) | 5.9 - 6.1 | Multiplet (m) | - | 1H |
| Allyl (=CH₂) | 5.2 - 5.5 | Multiplet (m) | - | 2H |
| Allyl (-OCH₂-) | 4.6 - 4.8 | Doublet (d) | ~5-6 Hz | 2H |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |
Analysis of Key Resonances:
-
Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group and the absence of adjacent protons. Its chemical shift will be influenced by the overall electron density of the aromatic ring.
-
Aromatic Protons: The two aromatic protons are in a meta-relationship to each other. Due to the symmetrical substitution pattern, they are chemically equivalent and are expected to appear as a single signal, likely a doublet with a small meta-coupling constant (J ≈ 2-3 Hz). Alternatively, they may appear as two closely spaced singlets. The electron-donating methoxy and allyloxy groups, along with the electron-withdrawing chloro and aldehyde groups, will dictate their precise chemical shift.
-
Allyl Group Protons: The allyl group will give rise to a characteristic set of signals. The proton on the internal carbon of the double bond (-CH=) will appear as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) will also appear as a multiplet. The methylene protons adjacent to the ether oxygen (-OCH₂-) will be deshielded and are expected to be a doublet, coupling with the adjacent vinylic proton.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. Its chemical shift is characteristic for methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Interpretation: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see signals for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl and methoxy groups. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
Expected ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-4, C-O-Allyl) | 150 - 155 |
| Aromatic (C-3, C-Cl) | 125 - 130 |
| Aromatic (C-5, C-OCH₃) | 145 - 150 |
| Aromatic (C-1, C-CHO) | 130 - 135 |
| Aromatic (C-2, C-6) | 110 - 115 |
| Allyl (-OCH₂C H=CH₂) | 130 - 135 |
| Allyl (-OCH₂CH=C H₂) | 115 - 120 |
| Allyl (-OC H₂-) | 70 - 75 |
| Methoxy (-OC H₃) | 55 - 60 |
Interpretation of Carbon Signals:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is typically found in the range of 190-200 ppm, a highly deshielded region.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the oxygen atoms (C-4 and C-5) will be significantly downfield. The carbon bearing the chlorine atom (C-3) and the carbon attached to the aldehyde group (C-1) will also be in the downfield region. The unsubstituted aromatic carbons (C-2 and C-6) will be the most upfield of the aromatic signals.
-
Allyl and Methoxy Carbons: The chemical shifts of the allyl and methoxy carbons are consistent with typical values for these functional groups.[4][5][6] The methylene carbon of the allyl ether will be around 70-75 ppm, while the vinylic carbons will be in the 115-135 ppm range. The methoxy carbon signal is expected around 55-60 ppm.[7]
Visualizing the Molecular Environment
The following diagram illustrates the distinct proton and carbon environments within this compound, aiding in the correlation of the NMR data to the molecular structure.
Caption: Molecular structure of this compound with unique carbon atoms highlighted.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, a standardized and carefully executed experimental protocol is essential.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds.[9] The residual solvent peak (for CDCl₃, a singlet at ~7.26 ppm) can serve as an internal reference for the ¹H spectrum.[9] The solvent also provides the deuterium signal for the field-frequency lock.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a sharp singlet at 0.00 ppm in both ¹H and ¹³C NMR spectra.
-
Dissolution and Filtration: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring it to the NMR tube.[9][10] To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample volume. This is crucial for obtaining sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion and Best Practices
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. A thorough understanding of substituent effects, coupled with a comparative analysis of related structures, allows for a confident interpretation of the spectral data. By adhering to the detailed experimental protocol, researchers can ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for advancing research in drug discovery and chemical synthesis.
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Abraham, R. J., et al. "1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry, vol. 41, no. 1, 2003, pp. 26-36. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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A Senior Scientist's Guide to the Mass Spectrometry of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: A Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation and quantification of novel molecules are paramount. 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a substituted benzaldehyde, represents a class of compounds with significant potential as synthetic intermediates. This guide provides an in-depth analysis of its characterization by mass spectrometry, comparing ionization techniques and discussing alternative analytical approaches to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analytical Significance
Substituted benzaldehydes are fundamental building blocks in organic synthesis, crucial for creating a diverse range of pharmaceutical agents and other high-value chemicals.[1] The unique combination of an allyl ether, a chloro group, and a methoxy group on the benzaldehyde scaffold of this compound presents specific analytical challenges and opportunities. Accurate mass determination and fragmentation analysis are critical for confirming its identity, assessing its purity, and studying its metabolic fate.
Mass spectrometry stands as a powerful tool for this purpose, offering unparalleled sensitivity and specificity.[2] This guide will explore the nuances of analyzing this particular molecule, providing a comparative look at different ionization methods and placing mass spectrometry in context with other analytical techniques.
Core Principles of Mass Spectrometry for Aromatic Aldehydes
A mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[3] The process involves ionizing the sample, separating the ions based on their m/z, and detecting them.[2] The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural fragmentation).[2][3]
Experimental Workflow: A Step-by-Step Protocol
A typical workflow for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation: Dissolve the compound in a suitable solvent system, such as acetonitrile/water or methanol/water, to a concentration of approximately 1 µg/mL. For liquid chromatography-mass spectrometry (LC-MS), the mobile phase composition should be considered.
-
Introduction into the Mass Spectrometer: The prepared sample is introduced into the ion source, typically via direct infusion or coupled with a chromatographic system like HPLC for separation from impurities.
-
Ionization: The neutral molecules are converted into gas-phase ions. This guide will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting data is analyzed to determine the molecular weight and fragmentation pattern.
Caption: General workflow for mass spectrometry analysis.
Comparative Analysis of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. For a molecule like this compound, "soft" ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.[3]
Electrospray Ionization (ESI)
ESI is a soft ionization method that produces ions from a liquid solution.[2] It is particularly well-suited for polar molecules and is a common choice for LC-MS applications.
-
Mechanism: A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Expected Results for the Target Molecule: In positive ion mode, ESI would likely produce the protonated molecule, [M+H]⁺. Adduct formation with solvent ions (e.g., [M+Na]⁺ or [M+K]⁺) is also possible. The aldehyde functional group can be readily protonated.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique often used for less polar compounds that are not efficiently ionized by ESI.
-
Mechanism: The sample is vaporized in a heated nebulizer. A corona discharge creates reagent gas ions from the solvent vapor, which then transfer a proton to the analyte molecules through chemical reactions.
-
Expected Results for the Target Molecule: Similar to ESI, APCI is expected to generate a prominent protonated molecule [M+H]⁺. Due to the higher energy involved compared to ESI, some in-source fragmentation might be observed.
Chemical Ionization (CI)
CI is a low-energy ionization process that results in less fragmentation than electron impact (EI) ionization, often preserving the molecular ion.[4]
-
Mechanism: A reagent gas (e.g., methane, ammonia) is ionized by electron impact. These primary ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer.[4][5] This results in a relatively stable protonated analyte, which is observed as an M+1 peak in the mass spectrum.[4]
-
Expected Results for the Target Molecule: CI would be expected to produce a strong [M+H]⁺ ion with minimal fragmentation, making it excellent for confirming the molecular weight.
| Ionization Technique | Principle | Expected Ion | Advantages for Target Molecule | Disadvantages for Target Molecule |
| ESI | Electrospray of a liquid sample[2] | [M+H]⁺, [M+Na]⁺ | Soft ionization, suitable for LC-MS | Potential for adduct formation |
| APCI | Corona discharge of a vaporized sample | [M+H]⁺ | Good for less polar compounds | Can cause some in-source fragmentation |
| CI | Proton transfer from reagent gas[4] | [M+H]⁺ | Very soft, minimal fragmentation | Requires a volatile sample |
Fragmentation Analysis: Deciphering the Molecular Structure
Predicted Fragmentation Pathway:
The protonated molecule of this compound has a monoisotopic mass of 226.04 g/mol . Key fragmentation pathways would likely involve:
-
Loss of the allyl group: Cleavage of the ether bond could result in the loss of the allyl group (C₃H₅•), leading to a fragment ion.
-
Loss of the aldehyde group: The aldehyde group (-CHO) can be lost as a neutral radical.
-
Loss of a methyl group: The methoxy group can lose a methyl radical (•CH₃).
-
Loss of chlorine: Cleavage of the carbon-chlorine bond.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying compounds in a mixture.[7] When coupled with a UV detector, it can be used to determine the purity of this compound. For enhanced sensitivity and selectivity, fluorescence detection can be employed after derivatization.[7]
-
Advantages: Excellent for purity assessment and quantification.
-
Disadvantages: Does not provide direct molecular weight or structural information without a mass spectrometric detector.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is a high-resolution separation technique.[8] Benzaldehydes can be analyzed by GC, often with a flame ionization detector (FID).[8]
-
Advantages: High separation efficiency.
-
Disadvantages: The analyte must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the molecule.
-
Advantages: Provides definitive structural information.
-
Disadvantages: Lower sensitivity compared to mass spectrometry.
| Technique | Information Provided | Sensitivity | Throughput |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High | High |
| HPLC-UV | Purity, quantification | Moderate | High |
| GC-FID | Purity, quantification (for volatiles) | High | High |
| NMR | Definitive structure | Low | Low |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a highly effective method for its characterization. For routine molecular weight confirmation and purity analysis, LC-MS with either ESI or APCI is recommended. ESI is generally the first choice due to its soft nature, while APCI provides a good alternative for less polar analytes or different solvent systems. For in-depth structural elucidation, tandem mass spectrometry (MS/MS) is indispensable for generating fragmentation data.
For a comprehensive analytical package, especially in a drug development setting, mass spectrometry should be used in conjunction with HPLC for purity determination and NMR for definitive structural confirmation. This multi-faceted approach ensures the highest level of scientific rigor and data integrity.
References
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. Available at: [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]
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Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Available at: [Link]
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Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. (1994). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Water chemical ionization mass spectrometry of aldehydes, ketones esters, and carboxylic acids. (1986). OSTI.GOV. Available at: [Link]
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Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. (1942). Analytical Chemistry. Available at: [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). ResearchGate. Available at: [Link]
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Quickly Understand Chemical Ionization. (2022). YouTube. Available at: [Link]
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This compound oxime. (n.d.). SpectraBase. Available at: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Available at: [Link]
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4-(Allyloxy)-3-methoxybenzaldehyde. (n.d.). PubChem. Available at: [Link]
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Benzaldehyde derivatives with investigated inhibition profile. (n.d.). ResearchGate. Available at: [Link]
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A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
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Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-. (2018). SIELC Technologies. Available at: [Link]
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3-Chloro-4-hydroxy-5-methoxybenzaldehyde. (n.d.). CAS Common Chemistry. Available at: [Link]
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4-hydroxy-3-methoxybenzaldehyde. (n.d.). mVOC 4.0. Available at: [Link]
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Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook. Available at: [Link]
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A Comparative Guide to the Infrared Spectroscopy of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. We will dissect its expected spectral features, compare them with structurally related molecules to highlight the influence of specific functional groups, and provide robust experimental protocols for acquiring high-quality data. This document is intended for researchers and professionals who rely on spectroscopic methods for structural elucidation and quality control.
The Role of IR Spectroscopy in Aldehyde Characterization
Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, prized for its ability to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, etc.) in its chemical bonds. Each functional group (e.g., C=O, O-H, C-H) absorbs at a characteristic frequency, or wavenumber (expressed in cm⁻¹). For a synthetic chemist, an IR spectrum serves as a crucial first-pass confirmation of a successful reaction, verifying the presence of desired functional groups and the absence of starting materials.
In the context of aromatic aldehydes, IR spectroscopy is particularly diagnostic. The carbonyl (C=O) group of the aldehyde produces a strong, sharp absorption band, while the adjacent C-H bond gives rise to its own unique signals. The positions of these bands can be subtly shifted by other substituents on the aromatic ring, providing a rich dataset for structural interpretation.
Predicted IR Spectrum of this compound
To interpret the spectrum of a novel compound, we first predict the absorption bands based on its constituent functional groups. The structure of this compound contains five key regions that will generate distinct IR signals.
-
Aldehyde Group (-CHO): The most prominent features will be the carbonyl (C=O) stretch and the aldehyde C-H stretch. Because the aldehyde is conjugated to the aromatic ring, the C=O stretching frequency is lowered from the typical ~1730 cm⁻¹ for saturated aldehydes to approximately 1690-1705 cm⁻¹ [1][2]. Additionally, aldehydes exhibit a characteristic pair of weak to moderate C-H stretching bands, often called a Fermi doublet, around 2730-2760 cm⁻¹ and 2830-2860 cm⁻¹ [1][3][4].
-
Aromatic Ring: The benzene ring will show weak C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ )[5][6]. It will also display a series of medium-to-strong C=C stretching absorptions in the 1450-1600 cm⁻¹ region[3].
-
Allyloxy Group (-O-CH₂-CH=CH₂): This group contributes multiple signals. The aryl-alkyl ether C-O-C bond will produce a strong, asymmetric stretching band around 1220-1270 cm⁻¹ . The terminal alkene (C=C) bond will have a medium-intensity stretch near 1645 cm⁻¹ [7]. The vinylic (=C-H) stretch will appear around 3080 cm⁻¹ , likely overlapping with the aromatic C-H signals[2]. Finally, the aliphatic C-H bonds of the methylene (-CH₂-) group will absorb in the 2850-2960 cm⁻¹ range[2].
-
Methoxy Group (-OCH₃): The C-H bonds of the methyl group will also absorb in the 2850-2960 cm⁻¹ region, overlapping with the allyl group's signals. A distinct C-O stretching band is expected around 1030-1050 cm⁻¹ .
-
C-Cl Bond: The carbon-chlorine bond will produce a strong stretching absorption in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹ .
The following diagram illustrates the relationship between the molecule's functional groups and their expected IR absorption regions.
Caption: Key functional groups of the target molecule and their predicted IR absorption regions.
Comparative Spectral Analysis
To understand the unique spectral signature of this compound, it is instructive to compare its predicted spectrum with those of simpler, well-characterized molecules. This comparison allows us to isolate the contributions of each substituent.
| Functional Group/Vibration | This compound (Predicted) | Benzaldehyde (Reference)[3][4][6] | Vanillin (Reference)[8][9][10] | Eugenol (Reference)[7][11][12] |
| O-H Stretch (Alcohol) | Absent | Absent | ~3200-3500 (Broad) | ~3500 (Broad) |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ | ~3060 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3080 cm⁻¹ |
| Alkene =C-H Stretch | ~3080 cm⁻¹ (overlaps with aromatic) | Absent | Absent | ~3080 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | Absent | ~2850-2970 cm⁻¹ | ~2850-2960 cm⁻¹ |
| Aldehyde C-H Stretch | ~2740 & ~2840 cm⁻¹ | ~2745 & ~2820 cm⁻¹ | ~2730 & ~2840 cm⁻¹ | Absent |
| Aldehyde C=O Stretch | ~1690-1705 cm⁻¹ | ~1703 cm⁻¹ | ~1665 cm⁻¹ | Absent |
| Alkene C=C Stretch | ~1645 cm⁻¹ | Absent | Absent | ~1638 cm⁻¹ |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1585, 1597 cm⁻¹ | ~1510, 1590 cm⁻¹ | ~1514, 1605 cm⁻¹ |
| Aryl Ether C-O Stretch | ~1220-1270 cm⁻¹ | Absent | ~1270 cm⁻¹ | ~1235-1270 cm⁻¹ |
| C-Cl Stretch | ~600-800 cm⁻¹ | Absent | Absent | Absent |
Key Insights from Comparison:
-
vs. Benzaldehyde: Our target molecule will show additional peaks corresponding to the C-H and C-O stretches of the allyloxy and methoxy groups, the alkene C=C stretch, and the C-Cl stretch.
-
vs. Vanillin: The most significant difference is the absence of the broad O-H stretch in our target molecule and the presence of new peaks for the allyl group (C=C stretch at ~1645 cm⁻¹) and the C-Cl bond. This comparison is excellent for confirming the successful etherification of a hydroxyl group.
-
vs. Eugenol: This comparison helps pinpoint the allyl group vibrations. However, the key differentiator is the presence of strong aldehyde peaks (C=O and C-H stretches) in our target molecule and their complete absence in eugenol.
Experimental Protocols for Data Acquisition
Accurate spectral data is contingent on proper sample preparation. Below are protocols for two common solid-sampling techniques: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is a rapid and popular method that requires minimal sample preparation, making it ideal for routine analysis.[13][14]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and wipe dry with a soft, lint-free tissue.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.[15]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of weak, noisy spectra.[15][16]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: Raise the press arm, remove the sample powder, and clean the crystal surface as described in Step 2.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix (KBr). It can yield very high-quality spectra but is more labor-intensive and highly sensitive to moisture.[17][18]
Methodology:
-
Material Preparation: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Use spectroscopy-grade KBr that has been stored in a desiccator or dried at ~110°C.[18][19] Water contamination will introduce a broad O-H absorption band around 3400 cm⁻¹ and another at ~1630 cm⁻¹.[18]
-
Grinding: In the dry agate mortar, grind 1-2 mg of the sample into a very fine, consistent powder.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to uniformly disperse the sample particles within the KBr matrix.[20]
-
Pellet Pressing:
-
Transfer a portion of the mixture into the pellet die body.
-
Assemble the die and place it in a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air.
-
Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[20][21] The KBr will "cold-flow" into a transparent or translucent disc.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Perform a background scan with an empty sample holder.
-
Acquire the sample spectrum.
-
-
Disposal: Dispose of the KBr pellet according to laboratory safety guidelines. Clean the mortar, pestle, and die set thoroughly.
Caption: Experimental workflow for the KBr pellet preparation method in FTIR spectroscopy.
Conclusion
The infrared spectrum of this compound is predicted to be rich and highly characteristic. The definitive identification of this compound relies on observing a combination of key signals: the conjugated aldehyde C=O stretch below 1710 cm⁻¹, the dual aldehyde C-H stretches, the alkene C=C stretch from the allyl group near 1645 cm⁻¹, and the strong aryl ether C-O stretch, all in the absence of a hydroxyl O-H band. By comparing this spectral data with that of related compounds like benzaldehyde and vanillin, researchers can gain high confidence in their structural assignment. Following rigorous experimental protocols, such as the ATR or KBr methods detailed here, is paramount to obtaining a clean, interpretable spectrum for unambiguous molecular characterization.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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ResearchGate. (2024). FT-IR Spectrum of Benzaldehyde. [Image]. Retrieved from [Link]
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Scribd. (n.d.). Vanillin Ir Spectra. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Brainly. (2023, June 1). Examine the infrared spectrum of eugenol, and identify the signals for the major functional groups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of the IR spectrum of eugenol and ETChA. [Image]. Retrieved from [Link]
-
Singh, D., et al. (2015). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from Density Functional Theory Calculations of the Anharmonic Fundamentals. The Journal of Physical Chemistry A, 119(44), 10946-10960. [Link]
-
Chemistry Stack Exchange. (2024, January 14). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved from [Link]
-
ResearchGate. (n.d.). Reference Infrared (IR) Spectrum of Eugenol. [Image]. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. Retrieved from [Link]
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University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Vanillin. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-185.
- Jumina, et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 19(2), 484-492.
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SpectraBase. (n.d.). This compound oxime. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the HPLC Purity Analysis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
This guide provides an in-depth, comparative analysis of methodologies for determining the purity of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. As the complexity of synthetic molecules increases, rigorous and reliable analytical methods are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of a primary HPLC-UV method, compares it with alternative techniques, and provides the detailed experimental framework necessary for immediate implementation in a quality control or research setting.
The Analytical Imperative: Why Purity Matters
This compound is a polysubstituted aromatic aldehyde. Its molecular structure presents several potential sites for impurity generation, including residual starting materials, by-products from incomplete reactions (e.g., deallylation), or degradation products formed through oxidation of the aldehyde moiety. The presence of even trace-level impurities can have significant consequences in a drug development pipeline, potentially leading to downstream reaction failures, the formation of toxic or genotoxic compounds, and regulatory hurdles.
Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool for process understanding and optimization. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive molecules.[1]
The Primary Workhorse: Reversed-Phase HPLC with UV Detection
For routine purity assessment and quality control of this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the method of choice. The logic underpinning this selection is based on the physicochemical properties of the analyte and the desired analytical outcome.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the foundational stationary phase. Its non-polar nature provides excellent retention for the moderately polar aromatic ring of the analyte, while the polar substituents (ether, chloro, aldehyde) ensure it does not retain so strongly as to require excessively harsh mobile phases. A typical dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and analysis time.[2]
-
Mobile Phase: A gradient elution using a mixture of water (Mobile Phase A) and a polar organic solvent like acetonitrile (Mobile Phase B) is optimal.[3][4] A gradient, as opposed to an isocratic elution, is crucial for a purity method. It ensures that highly polar, early-eluting impurities are well-resolved from the solvent front, while also effectively eluting any non-polar, late-eluting impurities within a reasonable timeframe, preventing carryover between injections.
-
Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% phosphoric acid or acetic acid, to the aqueous mobile phase is a critical step.[5][6] This modifier maintains a consistent low pH, which serves two purposes: it suppresses the ionization of any potential acidic impurities (e.g., the corresponding carboxylic acid) leading to sharper, more symmetrical peaks, and it minimizes interactions between the analyte and any free silanol groups on the silica backbone of the stationary phase.
-
Detection: The benzaldehyde moiety contains a phenyl ring conjugated with a carbonyl group, a strong chromophore that absorbs UV light. Detection at a wavelength around 254 nm is a common starting point for aromatic compounds and generally provides excellent sensitivity for both the main analyte and many related impurities.[5]
Workflow for HPLC Purity Determination
The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to the final report. This entire process is governed by a self-validating system suitability test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.[7]
Caption: Workflow for HPLC Purity Analysis.
A Comparative Look: Alternative and Complementary Techniques
While RP-HPLC is the primary choice for quantification, a comprehensive purity assessment often benefits from orthogonal techniques that provide different, complementary information. The choice of technique depends on the specific question being asked—are we quantifying a known impurity, or identifying an unknown one?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, LC-MS provides the molecular weight of eluting peaks. This information is invaluable for proposing structures of unknown impurities, which is a critical step in process development and for regulatory submissions. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance sensitivity and specificity for aldehydes in complex matrices.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. For the target analyte, which is non-volatile, direct analysis is not feasible. However, GC-MS is an excellent complementary technique for detecting residual solvents from the synthesis or volatile starting materials. It can also be used to analyze aldehydes after derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts them into more volatile and stable oximes.[9][10]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a specific reference standard of the analyte. It determines purity by comparing the integral of a specific proton signal from the analyte against the integral of a certified internal standard of known concentration. While its sensitivity is lower than HPLC, it is an invaluable tool for certifying the purity of the primary reference standard itself.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | LC-MS | GC-MS | qNMR |
| Primary Use | Routine Purity & Quantification | Impurity Identification | Volatile Impurity Analysis | Absolute Quantification / Standard Certification |
| Selectivity | High (Chromatographic) | Very High (Chroma. + Mass) | Very High (Chroma. + Mass) | High (Structural) |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Very High (pg-fg range) | Low (µg-mg range) |
| Quantification | Excellent (Relative) | Good (Relative/Absolute w/ standards) | Good (Relative/Absolute w/ standards) | Excellent (Absolute) |
| Throughput | High | Medium | Medium | Low |
| Instrumentation Cost | Moderate | High | High | Very High |
Detailed Experimental Protocol: RP-HPLC-UV Method
This protocol is a self-validating system designed for robust and reproducible purity determination, in line with ICH guidelines.[11]
Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade or higher.
-
Water: Deionized (DI) Water, 18.2 MΩ·cm or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS Grade or higher.
-
This compound: Reference Standard (>99.5% purity) and test samples.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
Preparation of Solutions
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
System Suitability Testing (SST)
Before sample analysis, inject the Standard Solution six times consecutively. The system is deemed suitable for use if the following criteria are met:
-
Precision: The relative standard deviation (%RSD) of the peak area for the main peak is ≤ 2.0%.[11]
-
Tailing Factor (T): The tailing factor for the main peak is between 0.8 and 1.5.
-
Theoretical Plates (N): The plate count for the main peak is ≥ 2000.
Analysis Procedure
-
Perform the SST as described.
-
If the SST passes, inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject each Sample Solution in duplicate.
-
Inject the Standard Solution again after a series of sample injections (e.g., every 10 samples) to verify system stability.
Calculation
The purity of the sample is calculated using the area normalization method.
Purity (% Area) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Report any impurity with an area of ≥ 0.05%.
Hypothetical Data and Interpretation
Below is a table representing a typical purity analysis result for a batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | % Area | Possible Identity |
| 1 | 4.2 | 8,500 | 0.08 | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Deallylated impurity) |
| 2 | 11.5 | 10,545,000 | 99.75 | This compound |
| 3 | 14.8 | 18,000 | 0.17 | 4-(Allyloxy)-3-chloro-5-methoxybenzoic acid (Oxidation product) |
| Total | 10,571,500 | 100.00 |
Interpretation: The analysis shows the main compound has a purity of 99.75% by area normalization. Two minor impurities are detected. The early-eluting peak at 4.2 minutes is more polar, consistent with the loss of the non-polar allyl group to form the corresponding phenol. The later-eluting peak at 14.8 minutes is slightly more retained, consistent with the oxidation of the aldehyde to a carboxylic acid. For confirmation, these peaks would be investigated further using LC-MS.
References
- Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- Chan, C. C., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. IJPPR.
- WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- Papp, L. A., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column.
- González-Gómez, D., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed.
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- University of Johannesburg. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Thorat, B. R., et al. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
- SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde.
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comparing 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde to 5-chlorovanillin
An In-Depth Comparative Guide: 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde vs. 5-Chlorovanillin for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route. This guide provides a comprehensive comparison of two substituted benzaldehydes, this compound and 5-chlorovanillin, focusing on their structural nuances, reactivity, and applications as versatile building blocks in medicinal chemistry and materials science.
Structural and Physicochemical Distinctions
At first glance, both molecules share a core 3-chloro-5-methoxybenzaldehyde scaffold. However, the key differentiator lies at the C4 position of the benzene ring. 5-Chlorovanillin possesses a reactive phenolic hydroxyl group, whereas this compound features an allyloxy ether linkage. This seemingly subtle difference fundamentally alters the chemical personality and synthetic potential of each compound.
Chemical Structures:
| Compound | Structure |
| This compound | ![]() |
| 5-Chlorovanillin | ![]() |
A summary of their fundamental physicochemical properties is presented below.
Table 1: Physicochemical Properties
| Property | This compound | 5-Chlorovanillin |
| Molecular Formula | C₁₁H₁₁ClO₃[1] | C₈H₇ClO₃[2][3][4][5] |
| Molecular Weight | 226.65 g/mol [1][6] | 186.59 g/mol [2][5] |
| CAS Number | 428479-97-4[1][6][7] | 19463-48-0[3][4][8][9][10] |
| Appearance | Not specified, likely a solid | White solid[11] |
| Melting Point | Not specified | 165-169 °C[8] |
| Key Functional Groups | Aldehyde, Ether (Allyl & Methyl), Alkene, Aryl Halide | Aldehyde, Phenol, Ether (Methyl), Aryl Halide |
Synthesis and Accessibility
The synthetic pathways to these compounds are distinct, reflecting their structural differences.
Protocol 1: Synthesis of 5-Chlorovanillin
5-Chlorovanillin is readily prepared from the widely available and inexpensive starting material, vanillin, via electrophilic aromatic substitution. A common and effective method utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent.[11][12]
Experimental Protocol:
-
Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent such as glacial acetic acid.[11]
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1 equivalent) to the solution.[11][12]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be isolated by filtration.[11]
-
Purification: Wash the crude product with cold solvent and dry. If necessary, further purification can be achieved by recrystallization.[12] A reported yield for this reaction is 48%.[11]
Protocol 2: Proposed Synthesis of this compound
This molecule is not as commonly available as 5-chlorovanillin and its synthesis is a multi-step process, likely starting from a suitably substituted phenol. The key final step is a Williamson ether synthesis.
Step 2a: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
A plausible precursor is 3-chloro-4,5-dihydroxybenzaldehyde, which can be synthesized from 5-chlorovanillin via demethylation using reagents like aluminum chloride and pyridine.[11] Subsequent selective methylation would be required to obtain the desired intermediate.
Step 2b: Allylation (Williamson Ether Synthesis)
-
Deprotonation: Dissolve 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃) (excess) to deprotonate the phenolic hydroxyl group.
-
Allylation: Add allyl bromide (1.1-1.2 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter to remove the inorganic base. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.
Comparative Reactivity and Synthetic Potential
The differing functionalities at the C4 position create distinct reactivity profiles and open up divergent synthetic pathways.
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biological activity comparison of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde analogs
An In-Depth Comparative Guide to the Biological Activity of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Molecule for Activity Prediction
The therapeutic potential of a molecule is intrinsically linked to its structure. This compound is a substituted aromatic aldehyde. Its biological character can be inferred by dissecting its constituent parts:
-
Benzaldehyde Core: The aldehyde group (-CHO) attached to a benzene ring is a well-established pharmacophore. Benzaldehyde and its derivatives are known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties.[1][2]
-
** Chlorine Substituent (-Cl):** The presence of a halogen, such as chlorine, on the aromatic ring often enhances the biological activity of a compound. Halogenation can increase lipophilicity, facilitating passage through cell membranes, and can influence binding interactions with biological targets.[3][4]
-
Methoxy Substituent (-OCH₃): Methoxy groups are common in natural products and pharmaceuticals. Their position on the benzene ring can modulate a compound's activity. For instance, methoxy groups can enhance the antibacterial and antioxidant properties of phenolic aldehydes.[5][6]
-
Allyloxy Group (-O-CH₂-CH=CH₂): The allyloxy group is a less common substituent but offers interesting chemical properties. It can participate in various reactions and its presence can influence the molecule's overall shape, size, and electronic distribution, thereby affecting its interaction with biological targets.
This guide will comparatively analyze analogs sharing these structural motifs to build a predictive profile for this compound, focusing on its potential anticancer and antimicrobial activities.
Comparative Analysis of Biological Activities
Anticancer Activity
The benzaldehyde scaffold is a promising starting point for the development of novel anticancer agents.[2] Research has shown that various substitutions on the benzene ring can significantly impact cytotoxicity against cancer cell lines.
Insights from Analogs: Studies on benzyloxybenzaldehyde derivatives, which are structurally similar to the allyloxy-substituted compound of interest, have demonstrated significant cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line.[7] The parent compound, benzaldehyde, has also been shown to inhibit the growth of radiation-resistant cancer cells and suppress metastasis in pancreatic cancer models.[1][8] The proposed mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and histone H3, a key process in promoting treatment resistance and cell proliferation.[8][9]
Data Summary: Anticancer Activity of Benzaldehyde Analogs
| Compound | Cell Line | Concentration (µM) | Observed Activity | Reference |
| Benzaldehyde | Pancreatic & Lung Cancer Models | Not specified | Overcomes treatment resistance, suppresses metastasis | [8][9] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 | Most Potent in Series | [7] |
| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | Significant Activity | [7] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 | Significant Activity | [7] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 | Significant Activity | [7] |
Hypothesized Activity for this compound: Based on the data from its analogs, it is plausible that this compound will exhibit anticancer properties. The presence of the chloro and methoxy groups, which are features of active compounds like 2-(benzyloxy)-5-chlorobenzaldehyde, suggests that the target molecule could possess significant cytotoxicity. The aldehyde functional group is crucial for this activity.
Diagram: Postulated Anticancer Mechanism of Benzaldehyde
Caption: Benzaldehyde inhibits the 14-3-3ζ/H3S28ph interaction.[8]
Antimicrobial Activity
Substituted benzaldehydes have been extensively studied for their antimicrobial properties. The efficacy is highly dependent on the nature and position of the substituents on the aromatic ring.
Insights from Analogs: A systematic study of phenolic benzaldehydes revealed several key structure-activity relationships (SAR).[5] The aldehyde group is generally more active than a corresponding carboxyl group. Furthermore, hydroxyl (-OH) groups tend to confer more activity than methoxy (-OCH₃) groups, although this is not always the case.[5] Halogenation has also been shown to be a successful strategy for enhancing antimicrobial potency.[3][4] For example, halogenated salicylaldehydes (2-hydroxybenzaldehydes) display highly potent activity against a range of microbes.[3]
Data Summary: Antimicrobial Activity of Substituted Benzaldehydes
| Compound/Class | Microbe(s) | Activity Metric | Result | Reference |
| Phenolic Benzaldehydes | C. jejuni, E. coli, L. monocytogenes, S. enterica | Bactericidal Activity (BA₅₀) | Aldehyde group more active than carboxyl | [5] |
| Halogenated Salicylaldehydes | Aspergillus niger, Bacillus cereus, Candida albicans, E. coli, etc. | Zone of Inhibition | Highly potent activity (up to 49 mm) | [3] |
| Nitro-substituted Benzaldehydes | Methicillin-resistant S. aureus (MRSA), Multidrug-resistant A. baumannii | Minimum Inhibitory Conc. (MIC) | Significant activity | [4] |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC | 80-300 µg/mL | [6] |
Hypothesized Activity for this compound: The combination of a chloro and a methoxy group on the benzaldehyde ring suggests a strong potential for antimicrobial activity. The chloro group, in particular, is a feature associated with potent activity in related compounds. While the allyloxy group's contribution is less predictable, the overall substitution pattern aligns with features known to confer antimicrobial efficacy. The compound is expected to be active against both Gram-positive and Gram-negative bacteria, and potentially some fungal strains.
Diagram: Structure-Activity Relationship (SAR) for Antimicrobial Benzaldehydes
Caption: Key substituent effects on the antimicrobial activity of benzaldehydes.
Experimental Protocols for Biological Evaluation
To validate the hypothesized activities, standardized in vitro assays are essential. The following protocols provide a framework for the initial screening of this compound and its analogs.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Diagram: General Workflow for Biological Activity Screening
Caption: General workflow for discovering and evaluating biological activities.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is pending, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as both an anticancer and an antimicrobial agent. The combination of the reactive aldehyde group with chloro and methoxy substituents aligns with established structure-activity relationships for bioactive benzaldehydes.
Future research should focus on the synthesis of this novel compound and its systematic evaluation using the protocols outlined in this guide. Such studies will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of how different substitution patterns on the benzaldehyde ring influence therapeutic activity.
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Title: Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Source: ResearchGate URL: [Link]
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A Comparative Guide to the Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is paramount. 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, a substituted benzaldehyde, presents a scaffold of significant interest due to its unique combination of reactive functional groups: an aldehyde, an allyl ether, and a chlorinated, methoxy-substituted aromatic ring. This guide provides an in-depth validation of a primary synthesis route for this target molecule, alongside a comparative analysis of viable alternative methods. As senior application scientists, our focus is on elucidating the causality behind experimental choices, ensuring the trustworthiness of the described protocols, and grounding our recommendations in authoritative chemical principles.
Introduction to the Target Molecule and Synthetic Strategy
The core structure of this compound offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The aldehyde functionality serves as a handle for forming Schiff bases, heterocycles, or for chain extension. The allyl group can undergo a variety of transformations, including isomerization, oxidation, or metathesis. The chloro and methoxy substituents on the aromatic ring influence the electronic properties and can play a role in directing further substitutions or in modulating biological activity.
The most direct and classical approach to the synthesis of this aryl allyl ether is the Williamson ether synthesis . This method involves the O-alkylation of a corresponding phenol with an alkyl halide. In this context, the synthesis would proceed from 3-chloro-4-hydroxy-5-methoxybenzaldehyde (also known as 5-chlorovanillin) and an allyl halide. To provide a comprehensive guide, we will first detail the synthesis of this key precursor.
Synthesis of the Precursor: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)
The readily available and cost-effective starting material for the entire synthetic sequence is vanillin (4-hydroxy-3-methoxybenzaldehyde). The introduction of a chlorine atom at the 5-position of the vanillin ring is a critical first step.
Method: Electrophilic Aromatic Substitution via Chlorination
A facile and effective method for the chlorination of vanillin is the use of N-chlorosuccinimide (NCS) in an aqueous medium.[1][2] NCS serves as a source of electrophilic chlorine, and the highly activated phenolic ring of vanillin readily undergoes substitution, primarily at the position ortho to the hydroxyl group and para to the methoxy group.
Caption: Synthesis of 5-Chlorovanillin from Vanillin.
Experimental Protocol: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
-
Dissolution: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable aqueous solvent system.
-
Chlorination: To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature. For less reactive substrates, a catalytic amount of a protic acid like HCl can be added to enhance the electrophilicity of the chlorine.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 5-chlorovanillin can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity product.[4]
Primary Synthesis Route: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5] This method is particularly well-suited for the synthesis of this compound from 5-chlorovanillin and allyl bromide.
Caption: Williamson Ether Synthesis of the Target Molecule.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Preparation: To a solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask, add an excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 - 2 equivalents). The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and stir until the starting material is consumed, as monitored by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Comparative Analysis of Alternative Synthesis Routes
While the Williamson ether synthesis is a robust and reliable method, other modern synthetic strategies offer potential advantages in specific contexts. Here, we compare the Williamson synthesis with two notable alternatives: the Ullmann Condensation and the Buchwald-Hartwig O-allylation.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig O-allylation |
| Catalyst | None (base-mediated) | Copper (Cu) salt or nanoparticles[7] | Palladium (Pd) complex with a phosphine ligand[8] |
| Reaction Principle | SN2 reaction between a phenoxide and an alkyl halide.[5] | Copper-catalyzed coupling of an aryl halide with an alcohol/phenol.[9] | Palladium-catalyzed cross-coupling of an aryl halide with an alcohol/phenol. |
| Typical Conditions | Mild to moderate temperatures (reflux in acetone or DMF), weak inorganic base (e.g., K₂CO₃). | High temperatures (often >150 °C), strong base, polar aprotic solvents (e.g., DMF, NMP).[9] | Mild to moderate temperatures (80-120 °C), various bases, requires specific and often air-sensitive ligands. |
| Advantages | Simple, inexpensive reagents, well-established, and generally high yielding for primary alkyl halides. | Effective for the formation of diaryl ethers and can be used with less reactive aryl halides. | Broad substrate scope, high functional group tolerance, generally milder conditions than Ullmann, and often gives high yields.[8] |
| Limitations | Limited to primary alkyl halides (elimination with secondary/tertiary halides), not suitable for forming two new aryl-oxygen bonds. | Often requires stoichiometric amounts of copper, harsh reaction conditions, and can have limited substrate scope.[9] | The cost of the palladium catalyst and ligands can be high, and the catalyst systems can be sensitive to air and moisture. |
| Applicability to Target | Highly suitable and the recommended primary route. | Less ideal due to the need for an aryl halide precursor and harsh conditions. | A viable but likely more expensive and complex alternative to the Williamson synthesis for this specific transformation. |
Characterization of this compound
The successful synthesis of the target molecule must be confirmed by spectroscopic analysis. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two singlets in the aromatic region), the methoxy group (singlet, ~3.9 ppm), and the allyl group (a multiplet for the -CH= proton, and two doublets for the =CH₂ and -O-CH₂- protons).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the carbons of the allyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁ClO₃, MW: 226.66 g/mol ).
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via a two-step sequence starting from vanillin. The initial chlorination of vanillin using N-chlorosuccinimide provides the key precursor, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, in good yield. Subsequent O-allylation of this intermediate through the well-established Williamson ether synthesis offers a straightforward and high-yielding route to the final product.
While alternative methods such as the Ullmann condensation and Buchwald-Hartwig O-allylation are powerful tools in the synthetic chemist's arsenal, for this specific transformation, the Williamson ether synthesis remains the most practical and cost-effective choice. Its mild reaction conditions, simple experimental setup, and the ready availability of starting materials make it the validated and recommended route for the preparation of this compound for research and development purposes.
References
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
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Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF - ResearchGate. (URL: [Link])
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])
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Chlorination of Vanillin and its mechanism. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Ullmann condensation - Wikipedia. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) - Human Metabolome Database. (URL: [Link])
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Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (URL: [Link])
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Sci-Hub. (URL: [Link])
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
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4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem. (URL: [Link])
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Regio- and enantioselective o-allylation of phenol and alcohol catalyzed by a planar-chiral cyclopentadienyl ruthenium complex - PubMed. (URL: [Link])
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Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects - ResearchGate. (URL: [Link])
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A Comparative Guide to the Reactivity of Substituted Benzaldehydes
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various cornerstone organic reactions, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, a nuanced understanding of how substituents on an aromatic ring modulate the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanism elucidation, and the rational design of novel molecules.
The Influence of Substituents: An Overview
The reactivity of the carbonyl group in benzaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. The delocalization of electrons from the benzene ring into the carbonyl group makes benzaldehyde less reactive than aliphatic aldehydes.[1] However, this reactivity can be finely tuned by introducing substituents to the aromatic ring. These substituents exert their influence through a combination of electronic and steric effects.
Electronic Effects: The Driving Force of Reactivity
The electronic character of a substituent is the primary determinant of a substituted benzaldehyde's reactivity. These effects are broadly categorized as inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electron-withdrawing. They pull electron density away from the aromatic ring and, by extension, from the carbonyl group.[2] This withdrawal of electron density, through both inductive (-I) and resonance (-R) effects, increases the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes a more potent electrophile, accelerating its reaction with nucleophiles.[1]
-
Electron-Donating Groups (EDGs) : Conversely, groups such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NR₂) donate electron density to the aromatic ring. This is achieved through an inductive effect (+I) and, more significantly, a resonance effect (+R).[2] This increased electron density on the ring is delocalized to the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and slows down the rate of nucleophilic attack.[1][3]
This interplay of electronic effects can be quantified using the Hammett equation , which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[4][5][6] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ).[4][7] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, a common scenario for nucleophilic attacks on benzaldehydes.[8]
Steric Effects: The "Ortho-Effect"
When a substituent is located at the ortho-position (adjacent to the aldehyde group), it can physically impede the approach of a nucleophile to the carbonyl carbon.[2][9] This phenomenon, known as the "ortho-effect," can significantly decrease the reaction rate, even if the substituent is electronically activating. This steric hindrance is a critical factor to consider in experimental design.[9]
Comparative Reactivity in Key Organic Reactions
The theoretical principles outlined above are best illustrated by examining the behavior of substituted benzaldehydes in several fundamental organic reactions.
Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes, is a classic example of nucleophilic addition. The reaction is initiated by the attack of a phosphorus ylide (a nucleophile) on the electrophilic carbonyl carbon.[10]
As predicted, electron-withdrawing groups on the benzaldehyde ring significantly enhance the reaction rate by making the carbonyl carbon more susceptible to attack.[1] Conversely, electron-donating groups retard the reaction.[1][11] The stereoselectivity of the Wittig reaction can also be influenced by the nature of the substituents.[12][13]
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation unique to aldehydes that lack α-hydrogens, such as benzaldehyde.[14][15] In this redox process, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[14][16] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the transfer of a hydride ion to a second aldehyde molecule.[14][17][18]
The initial attack by the hydroxide ion is the rate-determining step. Therefore, electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, facilitate this attack and increase the reaction rate.[1]
Schiff Base Formation
The reaction of benzaldehydes with primary amines to form Schiff bases (imines) is a crucial transformation in medicinal chemistry and materials science.[19][20][21] This condensation reaction is another example of nucleophilic addition to the carbonyl group. The reactivity trend follows the established pattern: electron-withdrawing groups on the benzaldehyde increase the rate of Schiff base formation by enhancing the carbonyl carbon's electrophilicity.[19]
Data Presentation: A Quantitative Comparison
The following table summarizes the relative reactivity of various substituted benzaldehydes in oxidation and Wittig reactions, as determined by their reaction rate constants. This quantitative data provides a clear illustration of the substituent effects discussed.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| (Data sourced from BenchChem[1]) |
Experimental Protocols for Comparative Analysis
To provide a practical framework for validating these principles, the following detailed experimental protocols are presented. These protocols are designed to be self-validating and offer insights into the causality behind experimental choices.
General Experimental Workflow
The following diagram outlines a general workflow for comparing the reactivity of different substituted benzaldehydes in a competitive reaction setting.
Caption: General workflow for a competitive reactivity experiment.
Protocol 1: Competitive Wittig Reaction
This protocol allows for the direct comparison of reactivity between two different substituted benzaldehydes.
Causality: By using an equimolar mixture of two aldehydes with a sub-stoichiometric amount of the ylide, the ylide will preferentially react with the more electrophilic (more reactive) aldehyde. The ratio of the resulting alkene products directly reflects the relative reactivity of the starting aldehydes. Anhydrous THF is used as the solvent because the strong base required for ylide generation (n-BuLi) reacts violently with water.
Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour. The formation of a deep red or orange color indicates the generation of the ylide.[1]
-
Aldehyde Addition: In a separate flask, prepare an equimolar solution of p-nitrobenzaldehyde and p-methoxybenzaldehyde (0.5 eq of each) in anhydrous THF.
-
Reaction: Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the aldehydes.
-
Workup: After stirring for 2 hours at room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio using ¹H NMR spectroscopy or GC-MS to determine the relative amounts of the two alkene products.
Protocol 2: Kinetic Study of Oxidation via UV-Vis Spectroscopy
This protocol quantifies the rate of oxidation for a single substituted benzaldehyde. By repeating the experiment with different aldehydes, their reaction rates can be compared.
Causality: The reaction is performed under pseudo-first-order conditions, with a large excess of the benzaldehyde, to simplify the rate law. The rate of reaction is monitored by observing the disappearance of the colored oxidizing agent (in this case, Benzimidazolium Fluorochromate, BIFC) using a UV-Vis spectrophotometer.[22] Acetic acid-water is a common solvent system that solubilizes both the organic aldehyde and the inorganic oxidant.[22]
Methodology:
-
Solution Preparation: Prepare stock solutions of the substituted benzaldehyde (e.g., 0.1 M) and BIFC (e.g., 0.001 M) in a 1:1 (v/v) aqueous acetic acid solvent system.[22]
-
Kinetic Measurement: Thermostat both solutions at a constant temperature (e.g., 303 K). To initiate the reaction, mix the solutions in a quartz cuvette such that the final concentration of benzaldehyde is in large excess (at least 15-fold) over BIFC.[22]
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of BIFC at its λ_max (e.g., 368 nm) over time.[22]
-
Data Analysis: Plot log[BIFC] (or log(Absorbance)) versus time. The slope of the resulting straight line will be equal to -k_obs/2.303, where k_obs is the pseudo-first-order rate constant.[1]
-
Comparison: Repeat the experiment for different substituted benzaldehydes under identical conditions. The calculated k_obs values provide a direct comparison of their reactivity towards oxidation.
Visualizing Key Mechanisms
Understanding the reaction mechanisms is key to interpreting reactivity data.
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Cannizzaro Reaction Mechanism
Caption: Key steps of the Cannizzaro Reaction mechanism.
Conclusion
The reactivity of substituted benzaldehydes is a well-defined interplay of electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating reactions involving nucleophilic attack. Conversely, electron-donating groups diminish this reactivity. Steric hindrance, particularly from ortho-substituents, can override electronic trends and significantly slow down reactions. By leveraging a combination of theoretical understanding, quantitative data from kinetic studies, and robust experimental protocols, researchers can effectively predict and manipulate the reactivity of these versatile building blocks to achieve desired synthetic outcomes.
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Cannizzaro Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
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Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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Schiff base formation for benzaldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the X-ray Crystallography of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a molecule and the way molecules pack in a crystal lattice are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), these structural features dictate solubility, stability, bioavailability, and ultimately, therapeutic efficacy. X-ray crystallography is the gold standard for unambiguously determining these molecular structures.[1][2]
Substituted benzaldehydes are a crucial class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of therapeutic agents.[3] The subject of this guide, 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, possesses a unique combination of functional groups—an allyl ether, a chloro group, and a methoxy group—that offer multiple points for synthetic modification and influence its intermolecular interactions. Understanding the crystallographic nuances of this and related molecules is paramount for rational drug design and development.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This is often the most challenging step in the entire process.[4]
Synthetic Pathway
The synthesis of this compound typically starts from a readily available precursor like 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin). The key transformation is a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with an allyl halide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen because it can dissolve the ionic intermediates (phenoxide and potassium salts) while not participating in the reaction itself.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is also easily removed by filtration.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the sample for crystallization is of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Crystallization Methodologies
Growing single crystals suitable for X-ray diffraction is an art that requires patience and experimentation with various techniques. The goal is to achieve slow crystal growth, which allows the molecules to arrange themselves in a highly ordered lattice.[4] For small organic molecules like the benzaldehyde derivatives discussed here, the following methods are commonly employed:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. This gradual increase in concentration leads to the formation of well-defined crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even to sub-ambient temperatures in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystal growth.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent or solvent system in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent system. Gentle heating may be required to dissolve the compound completely.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth:
-
For Slow Evaporation: Cover the vessel with parafilm and puncture a few small holes with a needle. Place the vessel in a vibration-free environment.
-
For Vapor Diffusion: Place the vial with the compound's solution inside a larger jar containing the precipitant solvent. Seal the jar and leave it undisturbed.
-
For Slow Cooling: Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water) to ensure a slow rate of cooling.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.[5]
X-ray Diffraction Analysis: Deciphering the Molecular Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Diffraction data are collected by rotating the crystal and exposing it to the X-ray beam at various angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Diagram of the X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis
As specific crystallographic data for this compound is not available in the public domain, we will use the published crystal structure of a closely related compound, 4-(Benzyloxy)-3-methoxybenzaldehyde , as a reference for comparison.[2] This molecule shares the core benzaldehyde structure with a bulky alkoxy group at the 4-position and a methoxy group at the 3-position. We will then discuss the probable influence of replacing the benzyl group with an allyl group and adding a chloro substituent at the 5-position.
Reference Compound: 4-(Benzyloxy)-3-methoxybenzaldehyde
The crystal structure of 4-(Benzyloxy)-3-methoxybenzaldehyde has been determined and its data is available in the Cambridge Structural Database (CSD).
Table 1: Crystallographic Data for 4-(Benzyloxy)-3-methoxybenzaldehyde
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₃ |
| Formula Weight | 242.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.654(1) |
| c (Å) | 13.211(2) |
| β (°) | 105.98(1) |
| Volume (ų) | 1198.9(3) |
| Z | 4 |
| R-factor | 0.045 |
| CCDC Number | 139625 |
Data sourced from the Cambridge Crystallographic Data Centre.
Molecular Structure of the Reference Compound
Caption: Molecular structure of 4-(Benzyloxy)-3-methoxybenzaldehyde.
Predicted Influence of Substituents on Crystal Packing
The introduction of different functional groups onto the benzaldehyde scaffold can significantly alter the intermolecular interactions and, consequently, the crystal packing.
-
Allyl Group vs. Benzyl Group: The replacement of the benzyl group with a smaller, more flexible allyl group would likely lead to a more compact crystal packing. The π-π stacking interactions involving the benzyl group's phenyl ring would be absent. Instead, weaker C-H···π interactions involving the allyl double bond might occur. The increased conformational flexibility of the allyl group could also lead to polymorphism, where the compound crystallizes in multiple forms.
-
Chloro Substitution: The addition of a chloro group at the 5-position introduces a halogen atom that can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which are directional interactions that can significantly influence the crystal packing.[6] The chloro group is also electron-withdrawing, which will alter the electrostatic potential of the molecule, potentially favoring different packing arrangements compared to the non-chlorinated analogue.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][8] It maps the regions of close contact between molecules and can be used to generate "fingerprint plots" that summarize the types and relative contributions of different interactions (e.g., H···H, C-H···O, π-π stacking).
For 4-(Benzyloxy)-3-methoxybenzaldehyde, we would expect to see significant contributions from C-H···O interactions involving the methoxy and aldehyde oxygen atoms, as well as π-π stacking from the benzyl groups. For our target molecule, this compound, the fingerprint plot would likely show a decrease in π-π interactions and the emergence of C-Cl···O or C-Cl···Cl contacts, providing a quantitative comparison of the packing forces.
Diagram of Hirshfeld Surface and Fingerprint Plot Concept
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde. As a substituted benzaldehyde containing a halogen, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated aromatic aldehyde. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds allow for a reliable hazard assessment.
Compounds like 3-chloro-4-methoxybenzaldehyde and 3-chloro-4-hydroxy-5-methoxybenzaldehyde are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, it is imperative to treat this compound as a hazardous substance with a similar risk profile.
Table 1: Assessed Hazard Profile and Chemical Identifiers
| Property | Value / Assessment | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₁ClO₃ | N/A |
| GHS Hazard Class | Assessed as: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][2][3] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [5][6] |
| Key Disposal Classification | Halogenated Organic Waste |[7][8][9] |
The presence of chlorine classifies this compound as a halogenated organic . This is the single most critical factor in determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated wastes, as their disposal methods differ significantly. Non-halogenated solvents are often recycled as fuel additives, whereas halogenated solvents must undergo high-temperature incineration with specialized flue gas scrubbing to prevent the formation of highly toxic products like dioxins.[9][10][11]
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, adherence to proper PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE to mitigate risks associated with hazardous chemicals.[12][13]
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
-
Eye/Face Protection : Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[1][5][14]
-
Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron or full-body suit should be considered.[5]
-
Respiratory Protection : All handling of this chemical, especially in its solid form or when generating vapors, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must follow the principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
Step 1: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[8][17] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8][18]
-
On the label, clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[17]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
Step 2: Waste Segregation and Accumulation
-
Crucial Directive : This waste must be collected in a container designated exclusively for Halogenated Organic Waste .[7][9][18]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[19]
-
Do NOT mix this waste with any of the following:
Step 3: Arranging for Final Disposal
-
Once the container is full or the project is complete, ensure the cap is tightly sealed.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[16]
-
Provide all necessary documentation, including the completed hazardous waste tag, to the disposal personnel. Generators are responsible for the waste from "cradle to grave," meaning you must ensure it is properly managed until its final disposal.[15]
Part 4: Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
For Small Spills (in a chemical fume hood):
-
Ensure your PPE is fully donned.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8][14]
-
Carefully sweep or scoop the absorbed material into your designated halogenated waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Place all cleaning materials (e.g., contaminated paper towels) into the hazardous waste container.
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[17]
-
If the chemical is volatile or creates dust, close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[8]
-
Part 5: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal.
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- 32. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


